VPC162134
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C13H15ClN4O3S |
|---|---|
分子量 |
342.80 g/mol |
IUPAC 名称 |
2-(3-aminopropyl)-N-(5-nitro-1,3-thiazol-2-yl)benzamide;hydrochloride |
InChI |
InChI=1S/C13H14N4O3S.ClH/c14-7-3-5-9-4-1-2-6-10(9)12(18)16-13-15-8-11(21-13)17(19)20;/h1-2,4,6,8H,3,5,7,14H2,(H,15,16,18);1H |
InChI 键 |
NJLRBHXFDYMOLR-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
Unraveling the Landscape of Fluorescent Acid Ceramidase Substrates: A Technical Guide
A comprehensive analysis of available scientific literature indicates that the compound VPC162134 is not recognized as a fluorescent acid ceramidase substrate. Instead, research identifies this compound as an antibacterial agent that functions by inhibiting pyruvate (B1213749) ferredoxin oxidoreductase (PFOR)[1][2]. This guide, therefore, pivots to provide an in-depth technical overview of established and well-characterized fluorescent substrates for acid ceramidase (AC), a critical enzyme in sphingolipid metabolism and a key target in various disease pathologies.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the core tools used to measure AC activity. It summarizes quantitative data, presents detailed experimental protocols, and visualizes key concepts to facilitate a deeper understanding of this important area of study.
Introduction to Acid Ceramidase and the Role of Fluorescent Substrates
Acid ceramidase (ASAH1) is a lysosomal hydrolase that catalyzes the breakdown of ceramide into sphingosine (B13886) and a free fatty acid[3][4]. This reaction is a crucial control point in the sphingolipid metabolic pathway, regulating the balance between the pro-apoptotic signaling molecule ceramide and the pro-survival signaling molecule sphingosine-1-phosphate (S1P), which is generated from sphingosine. Dysregulation of AC activity has been implicated in a range of human diseases, including cancer, Alzheimer's disease, and Farber disease, a rare genetic disorder caused by a deficiency in AC[4][5].
The development of specific inhibitors for AC is a significant focus in drug discovery[6]. To facilitate high-throughput screening (HTS) of potential inhibitors and to study the enzyme's function in living cells, a variety of fluorescent substrates have been engineered. These probes are designed to be non-fluorescent or to emit light at a specific wavelength until they are cleaved by AC, at which point they release a fluorophore, generating a measurable signal.
Key Classes of Fluorescent Acid Ceramidase Substrates
Several classes of fluorescent substrates have been developed, each with unique properties and applications. The most prominent examples are summarized below.
Coumarin-Based Substrates (e.g., Rbm14 Series)
The Rbm14 series of substrates are synthetic ceramide analogs that incorporate a coumarin (B35378) group. Upon hydrolysis by acid ceramidase, a multi-step chemical reaction sequence leads to the release of the highly fluorescent molecule umbelliferone[7].
BODIPY-Labeled Ceramides (B1148491)
BODIPY (boron-dipyrromethene) dyes are widely used to label lipids due to their favorable photophysical properties, including high quantum yields and sharp emission spectra. BODIPY-conjugated ceramides serve as substrates for AC, and the enzymatic activity can be quantified by separating the fluorescent fatty acid product from the substrate using techniques like high-performance liquid chromatography (HPLC)[8].
Nile Red-Labeled Ceramides
Nile Red is a lipophilic dye whose fluorescence is environmentally sensitive. When incorporated into a ceramide analog, its fluorescence properties can be exploited to measure AC activity[9].
Quantitative Data of Fluorescent AC Substrates
The following table summarizes key quantitative parameters for some of the most commonly used fluorescent acid ceramidase substrates.
| Substrate Class | Specific Substrate | Apparent Km (μM) | Detection Method | Key Characteristics |
| Coumarin-Based | Rbm14-12 | 25.9 | Microplate fluorescence reader | High affinity for aCDase; suitable for HTS[7] |
| BODIPY-Labeled | BODIPY C12 ceramide | Not explicitly stated, but provides high sensitivity | HPLC with fluorescence detection | Highly sensitive, capable of detecting femtomole quantities of product[8] |
| Coumarin-Based | RBM14C12 | Not specified, but compared to other RBM14 probes | Spectrophotometer | Established as a reliable AC substrate[10] |
| Coumarin-Based | RBM15C16 | Not specified, but less effective than RBM14C12 for AC | Spectrophotometer | Better substrate for other ceramidases[10] |
Experimental Protocols
General Acid Ceramidase Activity Assay using a Coumarin-Based Substrate (e.g., Rbm14-12)
This protocol is adapted from a method for determining aCDase activity in cell lysates[7].
Materials:
-
Cell lysates (10-25 µg of protein)
-
25 mM Sodium acetate (B1210297) buffer, pH 4.5
-
Rbm14-12 substrate solution (4 mM in ethanol)
-
96-well microplates
-
Microplate fluorescence reader (λex ~360 nm, λem ~446 nm)
-
NaIO4 solution (2.5 mg/ml in methanol)
-
KOH-methanol solution (0.2 M)
-
0.1 M Glycine-NaOH buffer, pH 10.6
Procedure:
-
In each well of a 96-well plate, prepare a reaction mixture containing:
-
74.5 µl of 25 mM sodium acetate buffer (pH 4.5)
-
0.5 µl of 4 mM Rbm14-12 substrate solution (final concentration: 20 µM)
-
25 µl of cell lysate (containing 10-25 µg of protein)
-
-
Incubate the plate at 37°C for 3 hours.
-
Stop the enzymatic reaction by adding 25 µl of methanol.
-
Add 100 µl of NaIO4 solution to each well.
-
Incubate at 37°C for 30 minutes in the dark.
-
Add 100 µl of KOH-methanol solution.
-
Incubate at 37°C for 30 minutes in the dark.
-
Add 50 µl of 0.1 M glycine-NaOH buffer (pH 10.6).
-
Measure the fluorescence of the released umbelliferone (B1683723) using a microplate reader.
In Vitro AC Labeling with BODIPY-Labeled Probes
This protocol is for labeling active AC in cell lysates using fluorescent activity-based probes[11].
Materials:
-
Cell lysates (2.5 mg/mL protein)
-
Assay buffer (100 mM sodium acetate, 150 mM NaCl, 0.1% Igepal, 3 mM DTT, pH 4.5)
-
BODIPY-labeled probe
-
Laemmli 4x buffer
-
SDS-PAGE equipment
-
In-gel fluorescence scanner
Procedure:
-
Dilute 10 μL of cell lysate (25 μg protein) in 25 μL of assay buffer.
-
Add the desired concentration of the BODIPY-labeled probe.
-
Incubate for 5 minutes at 37°C with shaking.
-
Quench the reaction by adding 6.25 μL of Laemmli 4x buffer.
-
Resolve the proteins on a 12.5% SDS-PAGE gel.
-
Visualize the labeled AC using an in-gel fluorescence scanner.
Signaling Pathways and Experimental Workflows
Acid Ceramidase Signaling Pathway
Acid ceramidase plays a pivotal role in the sphingolipid signaling pathway. Its action directly influences the cellular levels of ceramide and sphingosine, which in turn affects downstream signaling cascades involved in cell survival, proliferation, and apoptosis.
Caption: Role of Acid Ceramidase in Sphingolipid Signaling.
Experimental Workflow for AC Activity Assay
The general workflow for measuring acid ceramidase activity using a fluorescent substrate involves several key steps, from sample preparation to data analysis.
Caption: General workflow for a fluorescent AC activity assay.
Conclusion
While this compound is not a fluorescent substrate for acid ceramidase, a robust toolkit of fluorescent probes exists for the study of this critical enzyme. Substrates based on coumarin and BODIPY fluorophores have proven to be invaluable for elucidating the role of acid ceramidase in health and disease and for the discovery of novel therapeutic agents. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working in the dynamic field of sphingolipid metabolism.
References
- 1. This compound|CAS 1245813-92-6|DC Chemicals [dcchemicals.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. Reactome | ASAH1 hydrolyzes ceramide [reactome.org]
- 4. Acid ceramidase and human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Genetic and pharmacological inhibition of acid ceramidase prevents asymmetric cell division by neosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A fluorescence-based high-performance liquid chromatographic assay to determine acid ceramidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel fluorescent ceramide derivatives for probing ceramidase substrate specificity. | Sigma-Aldrich [sigmaaldrich.com]
- 10. New fluorogenic probes for neutral and alkaline ceramidases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. avantiresearch.com [avantiresearch.com]
An In-depth Technical Guide to the Properties of Pyruvate:Ferredoxin Oxidoreductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyruvate:ferredoxin oxidoreductase (PFOR) is a pivotal enzyme in the anaerobic energy metabolism of a wide array of microorganisms, including pathogenic bacteria and protozoa.[1][2] Its absence in mammals makes it an attractive and specific target for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the properties of PFOR inhibitors, with a focus on their mechanism of action, quantitative inhibition data, and the experimental methodologies used for their characterization. Detailed protocols for key assays are provided, alongside visual representations of metabolic pathways and experimental workflows to facilitate a deeper understanding of this important class of inhibitors.
Introduction to Pyruvate:Ferredoxin Oxidoreductase (PFOR)
PFOR is a thiamine (B1217682) pyrophosphate (TPP) and iron-sulfur cluster-containing enzyme that catalyzes the oxidative decarboxylation of pyruvate.[1][3] This reaction is a critical step in the central metabolism of many anaerobic organisms, linking glycolysis to the synthesis of acetyl-CoA.[1] The overall reaction is as follows:
Pyruvate + Coenzyme A + 2 Ferredoxin (oxidized) ⇌ Acetyl-CoA + CO₂ + 2 Ferredoxin (reduced) + 2H⁺
The reduced ferredoxin generated in this reaction serves as a low-potential electron donor for various cellular processes, including ATP synthesis and other reductive metabolic pathways.[1] The unique reliance of these organisms on PFOR for energy production under anaerobic conditions makes it a prime target for therapeutic intervention.[2]
Mechanism of Action of PFOR Inhibitors
The most well-characterized inhibitors of PFOR belong to the thiazolide class of compounds, with nitazoxanide (B1678950) being a prominent example. Nitazoxanide is a prodrug that is rapidly deacetylated in vivo to its active metabolite, tizoxanide (B1683187).[3]
Noncompetitive Inhibition by Tizoxanide
Tizoxanide acts as a noncompetitive inhibitor of PFOR.[4] Unlike competitive inhibitors that bind to the active site and compete with the substrate, tizoxanide is believed to interfere with the PFOR catalytic cycle at an early stage. It is proposed that the anionic form of tizoxanide interacts with the thiamine pyrophosphate (TPP) cofactor, preventing the formation of the lactyl-TPP intermediate, a crucial step before decarboxylation.[4] This mechanism, which targets the "activated cofactor" rather than the substrate-binding site, is a novel approach to antimicrobial therapy and may be less susceptible to the development of resistance.[4]
Quantitative Data on PFOR Inhibitors
The inhibitory potency of various compounds against PFOR is typically quantified by their half-maximal inhibitory concentration (IC₅₀) and their inhibition constant (Kᵢ). The following tables summarize the available quantitative data for key PFOR inhibitors.
| Inhibitor | Organism/Enzyme Source | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type | Reference(s) |
| Nitazoxanide | Trichomonas vaginalis | - | 2 - 10 | Noncompetitive | [4] |
| Entamoeba histolytica | - | 2 - 10 | Noncompetitive | [4] | |
| Giardia intestinalis | - | 2 - 10 | Noncompetitive | [4] | |
| Clostridium difficile | - | 2 - 10 | Noncompetitive | [4] | |
| Helicobacter pylori | - | 2 - 10 | Noncompetitive | [4] | |
| Tizoxanide | Not Specified | - | - | Noncompetitive | [5] |
| Amixicile | Helicobacter pylori PFOR | 8 | - | Not Specified | [6] |
Experimental Protocols
PFOR Enzyme Activity and Inhibition Assay
This protocol describes a spectrophotometric method to determine the activity of PFOR and to assess the inhibitory potential of test compounds.[1]
Principle: PFOR activity is measured by monitoring the reduction of an artificial electron acceptor, such as benzyl (B1604629) viologen or methyl viologen, in the presence of pyruvate. The reduction of the electron acceptor leads to a decrease in absorbance at a specific wavelength, which is proportional to the enzyme's activity.
Materials:
-
Purified PFOR enzyme
-
Test inhibitor stock solution (e.g., in DMSO)
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.4[6]
-
1 M MgCl₂ solution
-
1 M Sodium Pyruvate solution
-
100 mM Coenzyme A (CoA) solution
-
100 mM Thiamine Pyrophosphate (TPP) solution
-
100 mM Benzyl Viologen solution
-
Anaerobic chamber or glove box
-
Spectrophotometer capable of kinetic measurements
Procedure:
-
Preparation of Reagents: Prepare all solutions using anaerobic (degassed) water and maintain them under anaerobic conditions throughout the experiment to prevent inactivation of the oxygen-sensitive PFOR enzyme.
-
Reaction Mixture Preparation: In an anaerobic cuvette, prepare the following reaction mixture (final volume 1 ml):
-
100 mM Potassium Phosphate Buffer, pH 7.4
-
1 mM MgCl₂
-
10 mM Sodium Pyruvate
-
0.18 mM Coenzyme A
-
5 mM Benzyl Viologen
-
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (or DMSO as a vehicle control) to the reaction mixtures.
-
Enzyme Addition and Incubation: Add the purified PFOR enzyme to the cuvette.
-
Reaction Initiation: Initiate the reaction by adding TPP.
-
Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 546 nm for benzyl viologen over time.[6]
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[7]
-
Determination of Inhibition Constant (Kᵢ) and Mode of Inhibition
To determine the Kᵢ and the mode of inhibition (e.g., competitive, noncompetitive, or uncompetitive), the assay described in section 4.1 is performed with varying concentrations of both the substrate (pyruvate) and the inhibitor. The data are then analyzed using graphical methods such as Lineweaver-Burk or Dixon plots.[1]
Visualizations
PFOR Metabolic Pathway and Inhibition
Caption: PFOR's central role in anaerobic metabolism and its inhibition by tizoxanide.
Experimental Workflow for PFOR Inhibitor Characterization
Caption: A logical workflow for the identification and characterization of PFOR inhibitors.
Conclusion
Pyruvate:ferredoxin oxidoreductase remains a highly viable target for the development of new anti-infective agents, particularly in the face of growing antimicrobial resistance. The noncompetitive mechanism of action of thiazolides like tizoxanide offers a promising avenue for circumventing common resistance mechanisms. The data and protocols presented in this guide provide a foundational framework for researchers and drug development professionals to advance the discovery and characterization of novel PFOR inhibitors. Further exploration of the structure-activity relationships of different inhibitor classes will be crucial in developing next-generation therapeutics targeting this essential microbial enzyme.
References
- 1. benchchem.com [benchchem.com]
- 2. What are PFOR inhibitors and how do they work? [synapse.patsnap.com]
- 3. Nitazoxanide | C12H9N3O5S | CID 41684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Antiprotozoal Nitazoxanide Derivatives: Synthesis, Bioassays and QSAR Study Combined with Docking for Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Nitazoxanide? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
VPC162134: An In-Depth Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
VPC162134 is a potent antibacterial agent that functions as an inhibitor of the enzyme pyruvate (B1213749):ferredoxin oxidoreductase (PFOR), a key component in the anaerobic energy metabolism of various pathogens.[1][2] Understanding the solubility and stability of this compound is critical for its preclinical and clinical development, enabling appropriate formulation, storage, and administration. This technical guide provides a comprehensive overview of the available data and representative methodologies for assessing the solubility and stability of this compound in various solvents. Due to the limited publicly available data for this compound, this guide incorporates data from analogous PFOR inhibitors, such as nitazoxanide (B1678950), to provide a broader understanding of the expected physicochemical properties.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1245813-92-6 | [1] |
| Molecular Formula | C₁₃H₁₅ClN₄O₃S | [1] |
| Molecular Weight | 342.80 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Mechanism of Action | Inhibitor of pyruvate:ferredoxin oxidoreductase (PFOR) | [1][2] |
Solubility Profile
Detailed quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly accessible literature. However, based on its intended use as an antibacterial agent, solubility in both aqueous and organic solvents is a key parameter for formulation and in vitro/in vivo testing.
Known Solubility of this compound
The available information regarding the solubility of this compound is primarily in Dimethyl Sulfoxide (DMSO), a common solvent for initial in vitro screening of compounds.
| Solvent | Temperature | Duration | Concentration | Reference |
| DMSO | 4°C | 2 weeks | Not Specified | [1] |
| DMSO | -80°C | 6 months | Not Specified | [1] |
Representative Solubility of a PFOR Inhibitor Analogue (Nitazoxanide)
To provide a broader perspective, the solubility of nitazoxanide, a structurally related thiazolide and a well-characterized PFOR inhibitor, is presented in Table 3. This data can serve as a surrogate to guide solvent selection for this compound.
| Solvent | Solubility | Reference |
| Ethanol | Soluble | [3] |
| Aqueous Media | Poorly Soluble | [3] |
Note: The solubility of a novel polymorph of nitazoxanide (Form II) in water was found to be 2.76 times higher than the original form, highlighting the importance of solid-state characterization.[3]
Stability Profile
The chemical stability of this compound is a critical attribute that influences its shelf-life, formulation, and therapeutic efficacy. Stability studies are essential to identify degradation pathways and optimal storage conditions.
Known Stability of this compound in DMSO
As indicated in the solubility data, this compound exhibits stability in DMSO under specific storage conditions.
| Solvent | Temperature | Duration of Stability | Reference |
| DMSO | 4°C | 2 weeks | [1] |
| DMSO | -80°C | 6 months | [1] |
Representative pH-Dependent Stability of a PFOR Inhibitor Analogue (Nitazoxanide)
The stability of many pharmaceutical compounds is highly dependent on the pH of the solution. A study on nitazoxanide provides valuable insights into the potential pH-stability profile of thiazolide compounds like this compound.
| pH | Degradation Kinetics | Stability | Key Degradation Product | Reference |
| 0.01 - 10.0 | First-order | Most stable between pH 1.0 and 4.0 | Deacetylation product | [4][5] |
| 10.0 | Highest degradation rate | Least stable | Deacetylation product | [4][5] |
| 0.01 | High degradation rate | Less stable | Deacetylation product | [4][5] |
Experimental Protocols
This section outlines standardized experimental protocols for determining the solubility and stability of compounds like this compound.
Solubility Determination: Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[6]
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound powder
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a validated analytical method
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a glass vial.
-
Seal the vial and place it in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, visually confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed to pellet the excess solid.
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.
-
The determined concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.
Caption: Experimental workflow for the Shake-Flask solubility determination method.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are performed to identify the likely degradation products of a drug substance, which is crucial for developing stability-indicating analytical methods.
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound powder
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Temperature-controlled oven
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Acid Hydrolysis: Dissolve this compound in an acidic solution (e.g., 0.1 M HCl) and heat at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Dissolve this compound in a basic solution (e.g., 0.1 M NaOH) and maintain at room temperature or elevated temperature for a defined period.
-
Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid powder of this compound to high temperatures (e.g., 80°C) in an oven.
-
Photolytic Degradation: Expose the solid powder or a solution of this compound to light according to ICH Q1B guidelines.
-
Analyze all stressed samples at various time points using a validated stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.
Signaling Pathway and Mechanism of Action
This compound exerts its antibacterial effect by inhibiting pyruvate:ferredoxin oxidoreductase (PFOR).[1][2] PFOR is a crucial enzyme in the central metabolism of many anaerobic bacteria and protozoa. It catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA, a key step for energy production.[7]
The inhibition of PFOR disrupts this vital metabolic pathway, leading to a depletion of cellular energy and ultimately cell death.[7]
Caption: Inhibition of the PFOR signaling pathway by this compound.
Conclusion
This technical guide has summarized the currently available information on the solubility and stability of the PFOR inhibitor this compound. While specific quantitative data remains limited, the provided information on its known properties in DMSO, coupled with representative data from the analogue nitazoxanide, offers a valuable starting point for researchers. The detailed experimental protocols for solubility and stability testing provide a framework for generating the necessary data to advance the development of this promising antibacterial agent. Further studies are warranted to fully characterize the physicochemical properties of this compound in a comprehensive range of pharmaceutically relevant solvents and conditions.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound|CAS 1245813-92-6|DC Chemicals [dcchemicals.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. pH effect on stability and kinetics degradation of nitazoxanide in solution | Drug Analytical Research [seer.ufrgs.br]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. What are PFOR inhibitors and how do they work? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for the Use of VPC162134 in Cell-Based Assays
A Note on VPC162134 Identity: Publicly available information on "this compound" is ambiguous, with some sources identifying it as an antibacterial agent targeting pyruvate (B1213749) ferredoxin oxidoreductase (PFOR)[1][2][3]. However, the "VPC" designation is also prominently used for a class of sphingosine-1-phosphate (S1P) receptor modulators, such as the well-characterized S1P1/S1P3 antagonist VPC23019[3][4][5]. Given the context of cell-based assays for drug development professionals, these application notes will focus on the use of a representative VPC compound as an S1P receptor antagonist. Researchers should verify the specific target and activity of this compound from the compound supplier.
Introduction to S1P Receptor Antagonism
Sphingosine-1-phosphate (S1P) is a bioactive lipid that signals through a family of five G protein-coupled receptors (GPCRs), S1P1-5[6][7]. These receptors are involved in a multitude of physiological processes, including immune cell trafficking, angiogenesis, and endothelial barrier function[6][7]. Dysregulation of S1P signaling is implicated in various diseases, making S1P receptors attractive therapeutic targets. S1P receptor antagonists are valuable tools for studying these pathways and for developing novel therapeutics.
This document provides detailed protocols for characterizing the antagonistic activity of VPC compounds on S1P receptors in various cell-based assays.
S1P Signaling Pathway Overview
S1P receptors couple to different heterotrimeric G proteins to initiate downstream signaling cascades. For instance, S1P1 primarily couples to Gi, leading to the activation of the Ras-ERK and PI3K-Akt pathways, which are crucial for cell survival and migration[1][2][8]. S1P2 and S1P3 can couple to Gq, G12/13, and Gi, regulating processes like cell migration and calcium mobilization[7][8]. The following diagram illustrates a simplified S1P signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Sphingosine-1-phosphate receptors and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of VPC162134 (Amixicile) in Microbiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
VPC162134, also known as Amixicile, is a novel antibacterial agent that has demonstrated significant inhibitory activity against a range of pathogenic bacteria. This compound functions as a potent inhibitor of the enzyme pyruvate (B1213749):ferredoxin oxidoreductase (PFOR), a key component in the central metabolism of several anaerobic and microaerophilic microorganisms. Its targeted mechanism of action and efficacy against clinically relevant bacteria, including drug-resistant strains, make this compound a compound of considerable interest for microbiology research and preclinical drug development.
This document provides detailed application notes and protocols for the use of this compound in a research setting, with a focus on its antibacterial activity against Helicobacter pylori, Campylobacter jejuni, Methicillin-resistant Staphylococcus aureus (MRSA), and Staphylococcus epidermidis.
Quantitative Data Summary
The antibacterial efficacy of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against several bacterial species. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.
| Bacterial Species | Gram Stain | Pathogenicity | This compound (Amixicile) MIC (µM) |
| Helicobacter pylori | Gram-negative | Gastric ulcers and cancer | 2.9[1][2] |
| Campylobacter jejuni | Gram-negative | Gastroenteritis | 17.5[1][2] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | Various infections, often antibiotic-resistant | 93.3[1][2] |
| Staphylococcus epidermidis | Gram-positive | Opportunistic pathogen, biofilm formation | 93.3[1][2] |
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the inhibition of pyruvate:ferredoxin oxidoreductase (PFOR). This enzyme is crucial for the oxidative decarboxylation of pyruvate to acetyl-CoA, a central step linking glycolysis to the tricarboxylic acid (TCA) cycle in certain bacteria.
PFOR Signaling Pathway in H. pylori and C. jejuni
In microaerophilic pathogens like Helicobacter pylori and Campylobacter jejuni, PFOR plays a vital role in their energy metabolism. The inhibition of PFOR by this compound disrupts this central metabolic pathway, leading to a depletion of energy and essential metabolic intermediates, ultimately resulting in bacterial growth inhibition.
References
A Step-by-Step Guide to Utilizing Fluorescent Substrates in Enzymology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Fluorescent substrates have become an indispensable tool in modern enzymology, offering unparalleled sensitivity and continuous monitoring capabilities for a wide range of enzymatic reactions. Their application is crucial in basic research for elucidating enzyme mechanisms, as well as in drug discovery for high-throughput screening of potential inhibitors. This guide provides a comprehensive overview of the principles, applications, and detailed protocols for the effective use of fluorescent substrates in enzymatic assays.
Introduction to Fluorescent Enzyme Assays
Fluorescent enzyme assays are based on the principle that enzymatic activity on a specifically designed substrate results in a change in fluorescence.[1] This change can manifest as an increase or decrease in fluorescence intensity, or a shift in the emission wavelength. The high sensitivity of fluorescence detection allows for the use of low enzyme and substrate concentrations, making it ideal for miniaturized assays and the study of enzymes with low turnover rates.[1][2]
There are two primary types of fluorescent substrates:
-
Pro-fluorescent Substrates: These substrates are initially non-fluorescent or weakly fluorescent. Enzymatic conversion releases a highly fluorescent product, leading to an increase in signal that is directly proportional to enzyme activity.[1] A classic example is the hydrolysis of 4-methylumbelliferyl phosphate (B84403) (MUP) by alkaline phosphatase to produce the highly fluorescent 4-methylumbelliferone (B1674119) (4-MU).[1]
-
Förster Resonance Energy Transfer (FRET) Substrates: These substrates consist of a fluorophore and a quencher molecule linked by a peptide sequence that is recognized and cleaved by a specific enzyme, often a protease. In the intact substrate, the quencher absorbs the energy emitted by the fluorophore, resulting in low fluorescence. Upon enzymatic cleavage, the fluorophore and quencher are separated, leading to a significant increase in fluorescence.[3][4]
Key Applications in Enzymology
The versatility of fluorescent substrates lends them to a variety of applications in both academic and industrial research settings:
-
Enzyme Kinetics and Mechanism Studies: Fluorescent assays are extensively used to determine key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). The continuous nature of the assay allows for real-time monitoring of the reaction progress, providing detailed insights into the enzyme's catalytic mechanism.[5]
-
High-Throughput Screening (HTS) for Drug Discovery: The sensitivity, simplicity, and adaptability to microplate formats make fluorescent assays ideal for HTS of large compound libraries to identify potential enzyme inhibitors.[6][7]
-
Diagnostics: In clinical settings, fluorescent enzyme assays can be used to measure the activity of specific enzymes in biological samples, serving as biomarkers for various diseases.
Quantitative Data Presentation
A key advantage of fluorescent assays is the ability to generate robust quantitative data. The following table summarizes representative kinetic parameters obtained for different enzymes using fluorescent substrates.
| Enzyme | Fluorescent Substrate | Km (µM) | Vmax or kcat | Reference |
| β-Galactosidase | Fluorescein (B123965) di-β-D-galactopyranoside (FDG) | 18.0 | 1.9 µmol·(min·mg)⁻¹ | [5] |
| CD45 Phosphatase | Not Specified | - | kcat/KM = 4.7 x 10⁵ M⁻¹s⁻¹ | [8] |
Note: Km and Vmax/kcat values are dependent on specific assay conditions (e.g., pH, temperature, buffer composition) and should be determined empirically for each experimental setup.
Experimental Protocols
Here, we provide detailed protocols for two common types of fluorescent enzyme assays.
Protocol 1: Alkaline Phosphatase (ALP) Activity Assay Using MUP
This protocol describes the determination of ALP activity using the pro-fluorescent substrate 4-methylumbelliferyl phosphate (MUP).
Materials:
-
Alkaline Phosphatase (e.g., calf intestine)
-
4-Methylumbelliferyl Phosphate (MUP)
-
4-Methylumbelliferone (4-MU) for standard curve
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 0.1% BSA)
-
Stop Solution (e.g., 0.2 M Sodium Carbonate, Na₂CO₃)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~440-450 nm)
Procedure:
-
Reagent Preparation:
-
4-MU Stock Solution (50 mM): Dissolve 99.1 mg of 4-MU in 10 mL of deionized water. Store at 4°C in the dark.[1]
-
4-MU Standard Solutions: Prepare a dilution series of the 4-MU stock solution in Assay Buffer to generate a standard curve (e.g., 0, 0.1, 0.2, 0.3, 0.4, 0.5 nmol/well).[9]
-
MUP Substrate Stock Solution (3.6 mM): Dissolve 9.2 mg of MUP in 10 mL of Assay Buffer. Prepare this solution fresh before use as MUP can spontaneously hydrolyze.[1]
-
MUP Working Solution (e.g., 36 µM): Dilute the MUP Stock Solution in Assay Buffer. The optimal concentration may need to be determined empirically.[1]
-
ALP Stock Solution (1 mg/mL): Prepare a stock solution of ALP in Assay Buffer.
-
ALP Working Solution: Dilute the ALP stock solution to the desired concentration in Assay Buffer. Keep on ice.
-
-
Assay Protocol:
-
Add 1-20 µL of your sample (e.g., purified enzyme, serum) to the wells of the 96-well plate.[10]
-
For background control wells, add the same volume of sample.[9]
-
Adjust the total volume in each well to 110 µL with Assay Buffer.[10]
-
To the background control wells, add 20 µL of Stop Solution to terminate any endogenous ALP activity.[10]
-
Initiate the enzymatic reaction by adding 20 µL of the 0.5 mM MUP substrate solution to all wells. Mix well.[9][10]
-
Incubate the plate at 25°C for 30 minutes (or a time determined to be in the linear range of the reaction), protected from light.[9][10]
-
Stop the reaction by adding 20 µL of Stop Solution to the sample wells.
-
Measure the fluorescence at an excitation of ~360 nm and an emission of ~440-450 nm.
-
-
Data Analysis:
-
Subtract the fluorescence reading of the reagent blank from all other readings.
-
Subtract the fluorescence of the sample background control from the corresponding sample readings.
-
Generate a standard curve by plotting the fluorescence of the 4-MU standards against their known concentrations.
-
Use the standard curve to determine the amount of 4-MU produced in each sample.
-
Calculate the ALP activity, typically expressed in units (e.g., µmol of product formed per minute) per volume of sample.
-
Protocol 2: Protease Activity Assay Using a FRET-Based Substrate
This protocol outlines a general method for measuring the activity of a protease (e.g., a matrix metalloproteinase, MMP) using a FRET peptide substrate.
Materials:
-
Purified protease or biological sample containing the protease
-
FRET peptide substrate (e.g., 5-FAM/QXL™520 labeled peptide)
-
Assay Buffer specific for the protease of interest
-
Inhibitor (for control experiments)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader with appropriate filters for the FRET pair (e.g., Excitation: ~490 nm, Emission: ~525 nm for 5-FAM)
Procedure:
-
Reagent Preparation:
-
Protease Solution: Prepare a dilution series of the protease in Assay Buffer to determine the optimal enzyme concentration.
-
FRET Substrate Working Solution: Reconstitute the FRET substrate according to the manufacturer's instructions and dilute to the desired final concentration in Assay Buffer. This concentration should ideally be at or below the Km of the enzyme for the substrate.
-
Inhibitor Solutions: Prepare a stock solution of a known inhibitor in a suitable solvent (e.g., DMSO) and create a dilution series in Assay Buffer.
-
-
Assay Protocol:
-
Add 50 µL of the protease solution to the wells of the 96-well plate.
-
Include control wells:
-
No-Enzyme Control: 50 µL of Assay Buffer.
-
Inhibitor Control: 50 µL of protease solution pre-incubated with an inhibitor.
-
-
Initiate the reaction by adding 50 µL of the FRET Substrate Working Solution to all wells.[11]
-
Immediately place the plate in the fluorescence microplate reader.
-
Monitor the increase in fluorescence intensity over time (kinetic read). Take readings at regular intervals (e.g., every 1-2 minutes) for a period sufficient to establish a linear rate of reaction (e.g., 30-60 minutes). The plate should be maintained at the optimal temperature for the enzyme and protected from light.[12]
-
-
Data Analysis:
-
For each well, plot the relative fluorescence units (RFU) against time.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.
-
Subtract the V₀ of the no-enzyme control from the V₀ of the sample wells to correct for any substrate autohydrolysis.
-
Protease activity is directly proportional to the corrected V₀.
-
For inhibitor studies, calculate the percent inhibition for each inhibitor concentration and plot it against the log of the inhibitor concentration to determine the IC₅₀ value.
-
Troubleshooting Common Issues
Fluorescent enzyme assays are highly sensitive, which also makes them susceptible to various sources of interference. The following table provides a guide to troubleshooting common problems.[2][13][14][15]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | - Substrate autohydrolysis- Contaminated reagents or buffer- Autofluorescence of test compounds or biological samples | - Prepare substrate solution fresh- Use high-purity water and reagents- Run a "no-enzyme" control and a "compound-only" control |
| Low or No Signal | - Inactive enzyme- Incorrect wavelength settings- Suboptimal substrate or enzyme concentration- Quenching by test compounds | - Check enzyme storage and handling- Verify plate reader settings for the specific fluorophore- Perform enzyme and substrate titrations- Test for compound interference in a "no-enzyme" setup |
| Signal Decreases Over Time (Photobleaching) | - Excessive exposure to excitation light | - Reduce the intensity of the excitation light- Decrease the number of readings or the exposure time per reading |
| Poor Reproducibility | - Pipetting errors- Temperature fluctuations- Evaporation from wells ("edge effect")- Incomplete mixing | - Use calibrated pipettes and proper technique- Ensure all reagents and the plate reader are at a stable temperature- Avoid using the outer wells of the plate or fill them with buffer- Ensure thorough mixing of reagents in the wells |
Visualizing Workflows and Pathways
Diagrams created using the DOT language can help visualize the complex processes involved in fluorescent enzymology.
Caption: Enzyme-substrate interaction pathway.
Caption: General experimental workflow for a fluorescent enzyme assay.
Caption: Logical workflow for an inhibitor screening cascade.
References
- 1. Protocol for Alkaline Phosphatase Fluorescence [thelabrat.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]
- 4. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic fluorescence measurement of fluorescein di-beta-D-galactoside hydrolysis by beta-galactosidase: intermediate channeling in stepwise catalysis by a free single enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. apexbt.com [apexbt.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. eurogentec.com [eurogentec.com]
- 12. benchchem.com [benchchem.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. thermofisher.com [thermofisher.com]
- 15. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
Application Notes and Protocols for VPC162134 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VPC162134 is a potent antibacterial agent that functions as an inhibitor of pyruvate (B1213749):ferredoxin oxidoreductase (PFOR), a key enzyme in the anaerobic metabolism of various pathogens.[1] This document provides detailed application notes and protocols for the use of this compound in in vitro studies, with a focus on determining its effective dosage and concentration. The protocols outlined below are intended to serve as a guide for researchers utilizing this compound in antibacterial and other relevant in vitro assays.
Physicochemical Properties
| Property | Value |
| CAS Number | 1245813-92-6 |
| Molecular Formula | C13H15ClN4O3S |
| Molecular Weight | 342.80 g/mol |
Quantitative Data Summary
This compound has demonstrated significant inhibitory activity against a range of bacteria. The following table summarizes the Minimum Inhibitory Concentrations (MIC) reported in the literature.
| Organism | MIC (μM) |
| Helicobacter pylori | 2.9 |
| Campylobacter jejuni | 17.5 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 93.3 |
| Staphylococcus epidermidis | 93.3 |
In direct enzyme inhibition assays, this compound has been shown to be a potent inhibitor of PFOR.[1]
| Assay Type | Concentration (μM) | Target |
| PFOR Enzyme Inhibition Assay | 40 | Pyruvate:ferredoxin oxidoreductase |
Signaling Pathway of PFOR Inhibition
This compound targets pyruvate:ferredoxin oxidoreductase (PFOR), a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme containing iron-sulfur clusters.[2][3] PFOR catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA and CO2.[2][3][4] This reaction is crucial for anaerobic energy metabolism in many pathogenic bacteria. By inhibiting PFOR, this compound disrupts this central metabolic pathway, leading to bacterial growth inhibition.
Experimental Protocols
Stock Solution Preparation
It is recommended to prepare a concentrated stock solution of this compound in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Dissolving: Dissolve the powder in anhydrous DMSO to a final concentration of 10-50 mM. Gentle warming and vortexing may be required to ensure complete dissolution.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
This protocol is adapted from standard broth microdilution methods to determine the MIC of this compound against a specific bacterial strain.[5][6][7]
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Sterile diluent (e.g., broth or saline)
-
Multichannel pipette
Procedure:
-
Prepare Serial Dilutions:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add a specific volume of the this compound stock solution to the first well of each row to achieve the highest desired concentration, and mix thoroughly.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well.
-
-
Prepare Bacterial Inoculum:
-
Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in sterile broth.
-
-
Inoculation:
-
Add 100 µL of the bacterial inoculum to each well, bringing the final volume to 200 µL. This will halve the concentration of this compound in each well.
-
-
Controls:
-
Positive Control: Wells containing bacterial inoculum and broth without this compound.
-
Negative Control (Sterility): Wells containing broth only.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 16-24 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general method to assess the potential cytotoxicity of this compound on a mammalian cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9]
Materials:
-
This compound stock solution
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Sterile 96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound.
-
-
Controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the experimental wells.
-
Untreated Control: Cells in medium without any treatment.
-
Blank: Medium only without cells.
-
-
Incubation:
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Reading:
-
Read the absorbance at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control after subtracting the blank reading.
-
Troubleshooting and Considerations
-
Solubility and Stability: The solubility and stability of this compound in specific cell culture media should be empirically determined. If precipitation is observed, consider adjusting the solvent or the final concentration.
-
DMSO Toxicity: Always include a vehicle control to account for any potential effects of the solvent on cell viability. The final concentration of DMSO should be kept as low as possible.
-
Assay Optimization: The optimal cell seeding density, compound treatment duration, and incubation times for both MIC and cytotoxicity assays may vary depending on the bacterial strain or cell line used and should be optimized accordingly.
References
- 1. The redox landscape of pyruvate:ferredoxin oxidoreductases reveals often conserved Fe–S cluster potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and electron transfer mechanism of pyruvate:ferredoxin oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyruvate-ferredoxin oxidoreductase - Proteopedia, life in 3D [proteopedia.org]
- 4. Pyruvate synthase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Pyruvate-ferredoxin oxidoreductase. IV. Studies on the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) of VPC162134
For Researchers, Scientists, and Drug Development Professionals
Introduction
VPC162134 is an antibacterial agent with demonstrated activity against a range of pathogenic bacteria. It functions as an inhibitor of pyruvate (B1213749) ferredoxin oxidoreductase (PFOR), a key enzyme in the anaerobic metabolism of certain microorganisms.[1][2] The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental step in the assessment of a novel antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[3][4] This document provides detailed protocols for determining the MIC of this compound using the broth microdilution method, a standardized and widely accepted technique.[3][5][6] Adherence to standardized protocols, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), is crucial for ensuring the accuracy and reproducibility of MIC results.[7][8]
Data Presentation
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains.
| Microorganism | Strain | MIC (µM) |
| Helicobacter pylori | - | 2.9 |
| Campylobacter jejuni | - | 17.5 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | - | 93.3 |
| Staphylococcus epidermidis | - | 93.3 |
| Data sourced from this compound datasheet.[1][2] |
Experimental Protocols
Method: Broth Microdilution for MIC Determination
This protocol describes the determination of the MIC of this compound using the broth microdilution method in 96-well microtiter plates. This method is a quantitative technique that provides a precise measure of the antimicrobial agent's potency.[3]
Materials:
-
Appropriate solvent for this compound (e.g., DMSO)
-
Sterile 96-well round-bottom microtiter plates[5]
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium for the test organism[3]
-
Test bacterial strains (e.g., MRSA, S. epidermidis)
-
Positive control antibiotic with known MIC for the test strains
-
Sterile petri dishes, test tubes, and multichannel pipettors[5]
-
Spectrophotometer or nephelometer for inoculum standardization
-
Incubator set to the appropriate temperature for the test organism (typically 35 ± 2°C)[9]
Procedure:
-
Preparation of this compound Stock Solution:
-
Aseptically prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Further dilute the stock solution in the appropriate sterile broth medium to achieve a working concentration that is twice the highest desired final concentration in the microtiter plate.[5]
-
-
Preparation of Bacterial Inoculum:
-
From a pure, overnight culture of the test organism on an appropriate agar (B569324) plate, select 3-4 colonies and suspend them in 5 mL of sterile saline.[6]
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done using a nephelometer or by visual comparison. A 0.5 McFarland standard is equivalent to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9]
-
-
Microtiter Plate Setup:
-
Dispense 100 µL of the appropriate sterile broth medium into all wells of a 96-well microtiter plate.[5]
-
Add 100 µL of the 2x working solution of this compound to the wells in the first column of the plate.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[5]
-
The eleventh column will serve as the growth control (no antimicrobial agent), and the twelfth column will serve as the sterility control (broth medium only).[3]
-
-
Inoculation:
-
Inoculate each well (from column 1 to 11) with 5 µL of the prepared bacterial inoculum to achieve a final volume of 105 µL per well. Do not inoculate the sterility control wells in column 12.
-
-
Incubation:
-
Seal the microtiter plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.[9]
-
-
Reading and Interpretation of Results:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.[3][6]
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
The results can be qualitatively interpreted as susceptible (S), intermediate (I), or resistant (R) based on established breakpoints, if available.[10]
-
Mandatory Visualization
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound|CAS 1245813-92-6|DC Chemicals [dcchemicals.com]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 7. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 8. iacld.com [iacld.com]
- 9. MIC determination by broth microdilution. [bio-protocol.org]
- 10. labcorp.com [labcorp.com]
Flow Cytometry for the Quantitative Analysis of Enzyme Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flow cytometry is a powerful, high-throughput technique that allows for the rapid, quantitative analysis of single cells within a heterogeneous population.[1] Its application has expanded beyond traditional immunophenotyping to include the measurement of intracellular and cell-surface enzyme activities.[1][2] This is achieved through the use of fluorescent substrates that are either directly acted upon by the enzyme of interest or through antibodies that detect enzyme-mediated post-translational modifications.[3][4] These methods provide valuable insights into cellular function, signaling pathways, and the effects of therapeutic agents, making them indispensable tools in research and drug development.[5][6]
This document provides detailed application notes and protocols for measuring the activity of several key enzyme classes using flow cytometry, including caspases, kinases, and β-galactosidase.
Principles of Enzyme Activity Measurement by Flow cytometry
The core principle behind measuring enzyme activity with flow cytometry lies in the conversion of a non-fluorescent or low-fluorescent substrate into a highly fluorescent product by the enzyme of interest. This product is retained within the cell, allowing for the quantification of enzyme activity on a single-cell basis.[2][4]
Alternatively, for enzymes like kinases that mediate post-translational modifications, fluorescently labeled antibodies that specifically recognize the modified substrate (e.g., a phosphorylated protein) can be used.[5][7] The intensity of the fluorescent signal is directly proportional to the level of enzyme activity within each cell.[7]
Key Applications
-
Apoptosis Studies: Measuring the activity of caspases, key executioner enzymes in apoptosis, to assess cell health and response to cytotoxic agents.[8][9]
-
Signal Transduction Research: Quantifying the activity of kinases and phosphatases to dissect cellular signaling pathways.[3][10]
-
Cellular Senescence: Detecting senescence-associated β-galactosidase activity as a biomarker for aging and age-related diseases.[4][11]
-
Drug Discovery and Development: Screening for and characterizing the efficacy of enzyme inhibitors and activators.[3]
-
Lysosomal Storage Disorders: Assessing lysosomal enzyme activity for disease diagnosis and monitoring therapeutic efficacy.[12]
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from flow cytometry-based enzyme activity assays. Note that the specific values can vary depending on the cell type, experimental conditions, and the specific reagents used.
| Enzyme Target | Assay Principle | Cell Type | Treatment | Fold Change in MFI (Treated vs. Control) | Reference |
| Caspase-3/7 | Fluorogenic Substrate (TF2-DEVD-FMK) | Jurkat | Camptothecin (Apoptosis Inducer) | 5 - 15 fold increase | |
| ADAM10 | FRET-based Peptide Substrate (PEPDAB005) | H441 cells | Phorbol 12-myristate 13-acetate (PMA) | 2 - 4 fold increase | [1] |
| β-galactosidase | Fluorogenic Substrate (Xite™ β-D-galactopyranoside) | Jurkat | Camptothecin (Senescence Inducer) | ~10 fold increase | |
| Protein Kinase A (PKA) | Phospho-specific Antibody | U937 cells | Forskolin (PKA activator) | 3 - 8 fold increase | [7] |
Experimental Protocols
Protocol 1: Caspase-3/7 Activity Assay
This protocol is designed to measure the activity of executioner caspases-3 and -7 in apoptotic cells using a cell-permeable fluorogenic substrate.[13]
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)
-
Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit (or similar, containing a fluorogenic caspase-3/7 substrate like TF2-DEVD-FMK)[13]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells at a density of 5 x 10^5 to 1 x 10^6 cells/mL in appropriate culture medium.
-
Induce apoptosis by treating cells with the desired compound for the appropriate duration. Include untreated cells as a negative control.
-
-
Staining:
-
Washing:
-
Pellet the cells by centrifugation at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 0.5 mL of assay buffer or growth medium.[13]
-
Repeat the wash step.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer.
-
Excite the fluorogenic substrate using a 488 nm laser and detect the emission using a 530/30 nm filter (typically the FITC channel).[13]
-
Protocol 2: Protein Kinase Activity Assay (Phospho-Flow)
This protocol describes the measurement of protein kinase activity by detecting the phosphorylation of a specific intracellular target using a phospho-specific antibody.[7][10]
Materials:
-
Cells of interest
-
Kinase activator or inhibitor
-
Fixation Buffer (e.g., 2% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.2% Tween 20 in PBS or cold methanol)[8]
-
Phospho-specific primary antibody
-
Fluorescently-conjugated secondary antibody (if the primary is not directly conjugated)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
-
Flow cytometer tubes
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Treat cells with a kinase activator or inhibitor for the desired time. Include an unstimulated control.
-
-
Fixation:
-
Permeabilization:
-
Resuspend the cell pellet in 0.5 mL of Permeabilization Buffer.
-
Incubate for 15 minutes at 37°C.[8]
-
Wash the cells with 1 mL of PBS and centrifuge.
-
-
Staining:
-
Resuspend the cell pellet in 50 µL of Staining Buffer containing the appropriately diluted phospho-specific primary antibody.
-
Incubate for 30 minutes at room temperature in the dark.[8]
-
Wash the cells with Staining Buffer.
-
If using an unconjugated primary antibody, resuspend the cells in 50 µL of Staining Buffer containing the fluorescently-conjugated secondary antibody and incubate for 30 minutes at room temperature in the dark.
-
Wash the cells with Staining Buffer.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 200-400 µL of Staining Buffer.
-
Analyze the samples on a flow cytometer using the appropriate laser and filter settings for the fluorochrome used.
-
Protocol 3: Senescence-Associated β-Galactosidase Activity Assay
This protocol allows for the quantitative measurement of senescence-associated β-galactosidase (SA-β-gal) activity in living cells.[11][14]
Materials:
-
Cells of interest
-
Senescence-inducing agent (e.g., Etoposide)
-
Senescence β-Galactosidase Activity Assay Kit (Fluorescence, Flow Cytometry) (or similar, containing a cell-permeable fluorogenic β-galactosidase substrate)[11]
-
PBS
-
Flow cytometer tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce senescence in your cell population according to your experimental design. For example, treat MCF7 cells with 12.5 µM Etoposide for 24 hours and then allow them to recover for 3 days.[11] Include an untreated control population.
-
-
Staining:
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in the provided assay buffer or PBS.
-
Add the fluorogenic SA-β-Gal substrate to the cell suspension according to the manufacturer's instructions.
-
Incubate at 37°C for 1-2 hours in a CO2-free incubator, protected from light.[14]
-
-
Washing:
-
Wash the cells once with PBS containing 1% BSA.
-
-
Data Acquisition:
Visualizations
Caption: General workflow for measuring enzyme activity using flow cytometry.
Caption: Simplified signaling pathway of caspase activation during apoptosis.
Caption: Conversion of a non-fluorescent substrate to a fluorescent product.
References
- 1. Development of flow cytometry assays for measuring cell-membrane enzyme activity on individual cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring enzyme activity in single cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro protein kinase activity measurement by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescent Detection of Cell Senescence for Flow Cytometry and Imaging Applications | AAT Bioquest [aatbio.com]
- 5. Flow Cytometric Analysis of Kinase Signaling Cascades | Springer Nature Experiments [experiments.springernature.com]
- 6. m.youtube.com [m.youtube.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phospho Flow Cytometry Methods for the Analysis of Kinase Signaling in Cell Lines and Primary Human Blood Samples | Springer Nature Experiments [experiments.springernature.com]
- 11. Senescence beta-Galactosidase Activity Assay Kit (Fluorescence, Flow Cytometry) | Cell Signaling Technology [cellsignal.com]
- 12. Fluorogenic Substrates for Visualizing Acidic Organelle Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting VPC162134 assay variability
Welcome to the technical support center for the VPC162134 Kinase Inhibitor Assay. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during experimentation. The this compound assay is a luminescence-based, add-and-read reporter system designed for the high-throughput screening of inhibitors against the VAK1 kinase.
Troubleshooting Guide
This section addresses specific issues that may arise during the this compound assay in a question-and-answer format.
Issue 1: High Variability Between Replicate Wells
Q: I am observing high coefficients of variation (CVs) >15% between my replicate wells. What are the common causes and how can I fix this?
A: High variability is a frequent issue in cell-based assays and can originate from several sources, from cell handling to reagent dispensing.[1][2][3]
Possible Causes and Solutions
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure cells are in a single-cell suspension before plating. Mix the cell suspension gently between pipetting steps to prevent settling. Verify cell counts are accurate.[3] |
| Pipetting Inaccuracy | Ensure all pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting techniques. Prepare a master mix of reagents to be dispensed across the entire plate to minimize well-to-well differences.[2][4] |
| "Edge Effect" | The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can alter cell growth and compound concentration.[3][4] Avoid using the outermost wells by filling them with sterile PBS or media to create a humidity barrier.[3] |
| Inconsistent Incubation Times | Staggering the addition of reagents can lead to differences in incubation times across the plate. Use a multi-channel pipette or an automated liquid handler to start and stop reactions as simultaneously as possible.[4][5] |
| Cell Clumping | Some cell lines have a tendency to clump, leading to uneven distribution in wells. Ensure gentle but thorough trituration to break up clumps before plating.[3] |
Issue 2: Low Signal-to-Background Ratio
Q: My positive controls are showing a weak signal, or my negative controls have a high background, resulting in a poor assay window. How can I improve my signal-to-background ratio?
A: A robust signal-to-background ratio is critical for distinguishing true "hits" from noise. Both weak signals and high backgrounds can compromise this window.[6]
Possible Causes and Solutions
| Potential Cause | Troubleshooting Step |
| Low Signal: Suboptimal Reagent Concentration | The concentration of the kinase, substrate, or reporter enzyme may be insufficient. Titrate key reagents to find the optimal concentrations that yield a strong signal.[5] |
| Low Signal: Expired or Degraded Reagents | Luminescent substrates can degrade due to improper storage, light exposure, or multiple freeze-thaw cycles.[5] Prepare fresh reagents before each experiment, equilibrate them to room temperature before use, and store them according to the manufacturer's instructions.[5][7] |
| Low Signal: Insufficient Incubation Time | The luminescent signal may not have had enough time to fully develop. Review the protocol and ensure the incubation period is optimal for signal generation. |
| High Background: Reagent Contamination | Contamination of reagents or buffers with ATP or other luminescent sources can create a high background signal.[7] Use aseptic techniques, sterile tips, and dedicated reservoirs to prevent cross-contamination.[5][7] |
| High Background: Plate Autofluorescence | White opaque plates, while ideal for maximizing signal, can absorb ambient light and re-emit it, causing background noise.[7] Store plates in the dark and "dark adapt" them by incubating in the reader for 10 minutes before adding reagents.[7] |
| High Background: Cell Health Issues | Unhealthy or dying cells can release endogenous materials that interfere with the assay chemistry, leading to elevated background signals. Ensure cells are healthy and in the exponential growth phase before plating.[8] |
Issue 3: Inconsistent Results Between Experiments
Q: I'm finding it difficult to reproduce my results from one experiment to the next. What factors contribute to this lack of reproducibility?
A: Reproducibility is essential for data reliability.[1][9] Inconsistency between experiments often points to variations in biological or technical conditions.[3]
Possible Causes and Solutions
| Potential Cause | Troubleshooting Step |
| Cell Passage Number | As cells are passaged repeatedly, they can undergo phenotypic drift, altering their response to stimuli.[10] Use cells within a consistent and limited passage number range. For large-scale screens, consider using a large batch of cryopreserved "thaw-and-use" cells.[10] |
| Different Reagent Lots | Variations between different manufacturing lots of reagents (e.g., serum, ATP, substrate) can impact assay performance.[2] If possible, purchase a large single lot of critical reagents for the entire experimental campaign. |
| Variable Cell Culture Conditions | Differences in cell confluency at the time of plating or the duration between passaging and plating can affect cellular metabolism and responsiveness.[10] Standardize all cell culture procedures, including seeding density and the timing of experiments post-passaging.[10] |
| Compound Instability/Solubility | The test compound may precipitate or degrade in the assay medium over time. Visually inspect for compound precipitation and confirm its solubility and stability under final assay conditions.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the this compound assay?
A1: The this compound assay is a cell-based reporter assay. It utilizes cells engineered to express a luciferase reporter gene under the control of a transcription factor that is activated by the VAK1 kinase signaling pathway. When VAK1 is active, the transcription factor drives the expression of luciferase. Upon addition of a luciferin (B1168401) substrate, the luciferase enzyme generates a light signal that is proportional to VAK1 activity. Inhibitors of VAK1 will block this pathway, leading to a decrease in the luminescent signal.
Q2: What are the essential controls to include in my experiment?
A2: To ensure data validity, every plate should include the following controls:
-
Negative Control (or Vehicle Control): Cells treated with the vehicle (e.g., DMSO) used to dissolve the test compounds. This represents 0% inhibition (maximum signal).
-
Positive Control: Cells treated with a known, potent VAK1 inhibitor at a concentration that gives maximum inhibition. This represents 100% inhibition (minimum signal).
-
Untreated Cells: Cells that receive only media. This control helps monitor the health of the cells and the baseline signal.[11]
Q3: How should I set up my 96-well plate to minimize variability?
A3: A well-planned plate layout is crucial. To mitigate edge effects, avoid using the perimeter wells for experimental samples.[3] Fill these wells with 100 µL of sterile PBS or culture medium. Randomize the location of your samples and controls on the plate to avoid systematic errors. Never place a high-signal positive control well directly adjacent to a low-signal negative control well to prevent signal crosstalk.[12]
Q4: My test compound seems potent in this biochemical assay, but shows no activity in a cell-based context. Why?
A4: This is a common challenge in drug discovery. Several factors can explain this discrepancy:
-
Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.[13]
-
Efflux Pumps: Cells can actively pump the compound out, preventing it from reaching an effective intracellular concentration.[13]
-
High Intracellular ATP: Biochemical kinase assays are often run at low ATP concentrations to increase inhibitor potency. The much higher ATP concentration inside a cell can outcompete ATP-competitive inhibitors, reducing their apparent efficacy.[4]
-
Off-Target Effects: The compound may have off-target effects in the complex cellular environment that are not present in a purified biochemical assay.[4]
Visual Guides and Protocols
VAK1 Signaling Pathway
The diagram below illustrates the simplified signaling cascade measured by the this compound assay.
Caption: Simplified VAK1 signaling pathway leading to luciferase expression.
Standard Experimental Workflow
Follow this workflow for consistent and reproducible results with the this compound assay.
Caption: Step-by-step experimental workflow for the this compound assay.
Troubleshooting Logic for High Variability
Use this decision tree to diagnose the root cause of high variability between replicate wells.
Caption: Decision tree for troubleshooting high replicate variability.
Detailed Experimental Protocol
This protocol provides a detailed methodology for conducting the this compound assay in a 96-well format.
1. Cell Culture and Seeding: a. Culture VAK1-reporter cells in appropriate media, ensuring they are healthy and maintained in a logarithmic growth phase.[8] Do not allow cells to become over-confluent. b. On the day of the assay, harvest cells using standard trypsinization methods. c. Resuspend cells in fresh media and perform a cell count. Ensure cell viability is >95%. d. Dilute the cell suspension to a final concentration of 1.1 x 10^5 cells/mL. e. Dispense 90 µL of the cell suspension into each well of a white, opaque, 96-well microplate, resulting in 10,000 cells per well. f. Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
2. Compound Addition: a. Prepare a 10x working solution of your test compounds and controls in the appropriate assay buffer or culture medium. b. Carefully add 10 µL of the 10x compound/control solution to the corresponding wells. The final volume in each well should be 100 µL. c. Incubate the plate for the desired treatment duration (e.g., 6, 12, or 24 hours) at 37°C, 5% CO2.
3. Luminescence Detection: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 20-30 minutes. b. Prepare the luminescent substrate reagent according to the manufacturer's instructions. Ensure it is also at room temperature.[7] c. Add 100 µL of the detection reagent to each well. d. Incubate the plate for 10 minutes at room temperature, protected from light, to allow the luminescent signal to stabilize. e. Measure the luminescence using a plate reader (luminometer). An integration time of 0.5 to 1 second per well is typically sufficient.
4. Data Analysis: a. Subtract the average background signal (wells with no cells) from all experimental wells. b. Normalize the data by setting the average signal from the negative control (vehicle) wells as 0% inhibition and the average signal from the positive control wells as 100% inhibition. c. Calculate the % inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl)) d. Plot the % inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 2. goldbio.com [goldbio.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. agilent.com [agilent.com]
- 8. biocompare.com [biocompare.com]
- 9. Troubleshooting Cell-based Assays - Eppendorf do Brasil [eppendorf.com]
- 10. promegaconnections.com [promegaconnections.com]
- 11. promegaconnections.com [promegaconnections.com]
- 12. How Sensitivity and Crosstalk Affect Your Bioluminescent Assay Results [promega.jp]
- 13. benchchem.com [benchchem.com]
Optimizing VPC162134 concentration for maximum signal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of VPC162134 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is identified as an antibacterial agent.[1][2][3] Its primary mechanism of action is the inhibition of the enzyme pyruvate (B1213749) ferredoxin oxidoreductase (PFOR).[1][2]
Q2: What are the reported effective concentrations for this compound?
The effective concentrations for this compound are reported as Minimum Inhibitory Concentrations (MIC) against various bacterial strains. These values can serve as a starting point for determining the concentration range in your specific experimental setup.
| Organism | Minimum Inhibitory Concentration (MIC) |
| H. pylori | 2.9 µM[1][2] |
| C. jejuni | 17.5 µM[1][2] |
| MRSA | 93.3 µM[1][2] |
| S. epidermidis | 93.3 µM[1][2] |
Q3: How should I prepare and store this compound?
This compound is typically stored as a powder at -20°C for up to two years. For experimental use, it can be dissolved in DMSO. In DMSO, it is stable for 2 weeks at 4°C or for 6 months at -80°C.[2]
Troubleshooting Guide: Optimizing this compound Concentration for Maximum Signal
This guide provides a systematic approach to determine the optimal concentration of this compound for achieving a maximal signal in your cell-based assay. "Signal" in this context refers to the specific readout of your experiment, which could be, for example, reporter gene expression, enzyme activity, or biomarker levels.
Issue: How do I determine the optimal concentration of this compound?
Solution: A dose-response experiment is the standard method for determining the optimal concentration of a compound. This involves treating your cells with a range of this compound concentrations and measuring the resulting signal.
Experimental Protocol: Dose-Response Experiment
-
Cell Seeding: Plate your cells at a consistent density in a multi-well plate (e.g., 96-well) and allow them to adhere and stabilize overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, create a serial dilution series to cover a broad range of concentrations. A good starting point, based on the known MIC values, would be to test concentrations from 0.1 µM to 100 µM.
-
Treatment: Remove the culture medium from the cells and replace it with fresh medium containing the different concentrations of this compound. Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest this compound concentration.
-
Untreated Control: Cells in medium without any treatment.
-
Positive Control: (If available) A known activator or inhibitor of your signaling pathway of interest.
-
-
Incubation: Incubate the cells for a predetermined period. This time will be dependent on the specific assay and the biological question being addressed.
-
Signal Measurement: After incubation, perform the assay to measure the signal (e.g., read luminescence, fluorescence, or perform a cell viability assay).
-
Data Analysis: Plot the signal intensity against the logarithm of the this compound concentration to generate a dose-response curve. From this curve, you can determine the EC50 (half-maximal effective concentration) or the concentration that gives the maximum signal.
Data Presentation: Example Dose-Response Data
| This compound Concentration (µM) | Signal (Arbitrary Units) | Standard Deviation |
| 0 (Vehicle) | 102 | 8 |
| 0.1 | 150 | 12 |
| 1 | 450 | 35 |
| 10 | 850 | 60 |
| 50 | 920 | 75 |
| 100 | 910 | 80 |
Visualizations
Signaling Pathway Diagram
Caption: Generalized signaling pathway with a hypothetical inhibitory action of this compound.
Experimental Workflow Diagram
References
Technical Support Center: Pyruvate:Ferredoxin Oxidoreductase (PFOR) Inhibitor Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their PFOR inhibitor experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Enzyme and Inhibitor Stability
Q1: My PFOR enzyme activity is low or inconsistent. What are the possible causes and solutions?
A1: Low or variable PFOR activity is a common issue, often related to the enzyme's sensitivity to oxygen and its complex iron-sulfur clusters.
-
Oxygen Sensitivity: PFOR is an oxygen-sensitive enzyme.[1] Exposure to air during purification or the assay can lead to inactivation.
-
Troubleshooting:
-
Perform all purification and assay steps under strict anaerobic conditions, for example, within an anaerobic chamber.[2]
-
Deoxygenate all buffers and solutions thoroughly before use.[2]
-
Include reducing agents like dithiothreitol (B142953) (DTT) in your buffers to help maintain a reducing environment.
-
-
-
Enzyme Storage: Improper storage can lead to a loss of activity over time.
-
Troubleshooting:
-
Store the purified enzyme at appropriate temperatures (e.g., -80°C) in small aliquots to avoid repeated freeze-thaw cycles.[3]
-
Ensure the storage buffer is optimized for stability, which may include cryoprotectants like glycerol.
-
-
-
Cofactor Availability: PFOR requires thiamine (B1217682) pyrophosphate (TPP) and Coenzyme A (CoA) for its activity.[4]
-
Troubleshooting:
-
Ensure TPP and CoA are fresh and added to the reaction mixture at optimal concentrations.
-
-
Q2: My inhibitor appears to be precipitating in the assay buffer. How can I address this?
A2: Inhibitor solubility is a critical factor for obtaining accurate and reproducible results.
-
Solvent Concentration: The final concentration of the solvent used to dissolve the inhibitor (e.g., DMSO) might be too high.
-
Troubleshooting:
-
Keep the final DMSO concentration in the assay low, typically below 1%, and ensure the control wells contain the same concentration of DMSO.
-
-
-
Buffer Composition: The pH and ionic strength of the buffer can affect inhibitor solubility.
-
Troubleshooting:
-
Experiment with different buffer compositions, pH levels, and the inclusion of solubilizing agents like non-ionic detergents (e.g., Tween-20) at low concentrations.[5]
-
-
-
Inhibitor Concentration: The inhibitor concentration might be exceeding its solubility limit in the aqueous buffer.
-
Troubleshooting:
-
Determine the aqueous solubility of your inhibitor and ensure your assay concentrations are below this limit.
-
-
Section 2: Assay Performance and Data Interpretation
Q3: I am observing high background signals in my spectrophotometric assay. What could be the cause?
A3: High background can mask the true signal and lead to inaccurate results. Common causes include:
-
Non-specific Binding: Assay components may bind non-specifically to the microplate wells.[5]
-
Troubleshooting:
-
Incorporate a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.01-0.05%) in your assay and wash buffers.[5]
-
Use plates with low protein binding properties.
-
-
-
Contaminated Reagents: Contamination in buffers or reagents can lead to unwanted side reactions.[6]
-
Troubleshooting:
-
Use high-purity reagents and freshly prepared buffers.
-
Filter-sterilize your buffers to remove any particulate matter.
-
-
-
Autofluorescence of Components: The inhibitor or other assay components might be inherently fluorescent at the assay wavelengths.[5]
-
Troubleshooting:
-
Measure the fluorescence of each component individually to identify the source of the background signal.[5]
-
If the inhibitor is the source, consider using a different detection method or a label-free assay.
-
-
Q4: My assay results are not reproducible. What factors contribute to high variability?
A4: Reproducibility is key to reliable data. Several factors can contribute to variability in enzyme assays.[7]
-
Pipetting Errors: Inaccurate or inconsistent pipetting can introduce significant errors.
-
Temperature Fluctuations: Enzyme activity is highly dependent on temperature.[9]
-
Troubleshooting:
-
Ensure all reagents and plates are equilibrated to the assay temperature before starting the reaction.
-
Use a temperature-controlled plate reader or water bath to maintain a consistent temperature throughout the assay.
-
-
-
Edge Effects: In microplate-based assays, wells on the edge of the plate can experience more evaporation, leading to changes in reagent concentrations.[10]
-
Troubleshooting:
-
Avoid using the outer wells of the plate for critical samples.
-
Fill the outer wells with buffer or water to create a humidified barrier.
-
-
Q5: How can I be sure that my inhibitor is acting on PFOR and not on other cellular components?
A5: Demonstrating on-target activity is crucial in drug development.
-
Off-Target Effects of Nitroaromatics: Many PFOR inhibitors are nitroaromatic compounds, which can have off-target effects due to their chemical properties.[11][12]
-
Target Engagement in a Cellular Context: It is important to confirm that the inhibitor binds to PFOR within a cellular environment.
Quantitative Data Summary
The following tables summarize key quantitative data for well-characterized PFOR inhibitors.
Table 1: Inhibitory Potency of PFOR Inhibitors
| Inhibitor | Organism | IC50 (μM) | Ki (μM) | Inhibition Type | Reference |
| Nitazoxanide | Clostridium difficile | 24 | - | - | [19] |
| Amixicile | Clostridium difficile | 8 | - | - | [19] |
| Tizoxanide | Giardia lamblia | - | 0.08 | Non-competitive | [20] |
| Tizoxanide | Entamoeba histolytica | - | 0.21 | Non-competitive | [20] |
| Tizoxanide | Trichomonas vaginalis | - | 0.15 | Non-competitive | [20] |
Experimental Protocols
PFOR Enzyme Inhibition Assay (Spectrophotometric)
This protocol is adapted from methods used for assaying PFOR activity.[19][20]
Principle: PFOR activity is measured by monitoring the reduction of an artificial electron acceptor, such as benzyl (B1604629) viologen, in the presence of pyruvate. The decrease in absorbance at a specific wavelength is proportional to the enzyme's activity.
Materials:
-
Purified PFOR enzyme
-
Inhibitor stock solution (in DMSO)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Sodium Pyruvate
-
Coenzyme A (CoA)
-
Thiamine Pyrophosphate (TPP)
-
Benzyl Viologen
-
Anaerobic chamber
-
Spectrophotometer
Procedure:
-
Prepare all reagents and solutions under anaerobic conditions.
-
In an anaerobic cuvette or microplate, prepare the reaction mixture containing assay buffer, TPP, CoA, and benzyl viologen.
-
Add varying concentrations of the inhibitor (or DMSO for the vehicle control) to the reaction mixtures.
-
Incubate the mixture with the PFOR enzyme for a predetermined time (e.g., 5-10 minutes).
-
Initiate the reaction by adding pyruvate.
-
Immediately monitor the decrease in absorbance at 546 nm over time.
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizations
PFOR Catalytic Cycle and Inhibition
Caption: The catalytic cycle of PFOR and the point of non-competitive inhibition.
Experimental Workflow for PFOR Inhibitor Screening
Caption: A typical experimental workflow for screening PFOR inhibitors.
Troubleshooting Logic for High Assay Background
Caption: A decision tree for troubleshooting high background signals in PFOR inhibitor assays.
References
- 1. The pyruvate:ferredoxin oxidoreductase of the thermophilic acetogen, Thermoanaerobacter kivui - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of an Anaerobic Chamber Environment for the Assay of Endogenous Cellular Protein-Tyrosine Phosphatase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. The pyruvate:ferredoxin oxidoreductase of the thermophilic acetogen, Thermoanaerobacter kivui - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Errors and artifacts in coupled spectrophotometric assays of enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Variability in human in vitro enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. docs.abcam.com [docs.abcam.com]
- 9. Enzyme assay - Wikipedia [en.wikipedia.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tandfonline.com [tandfonline.com]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Amixicile, a Novel Inhibitor of Pyruvate:Ferredoxin Oxidoreductase, Shows Efficacy against Clostridium difficile in a Mouse Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Technical Support Center: VPC162134 Treatment and Cell Viability Concerns
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding cell viability issues observed during treatment with VPC162134. As an inhibitor of pyruvate:ferredoxin oxidoreductase (PFOR), this compound's primary target is absent in mammalian cells.[1] Therefore, any observed cytotoxicity in eukaryotic systems is likely attributable to off-target effects. This guide will help you diagnose and mitigate these effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our mammalian cell line upon treatment with this compound. Isn't this compound supposed to be selective for microbial PFOR?
A1: Yes, this compound is an inhibitor of pyruvate:ferredoxin oxidoreductase (PFOR), an enzyme found in anaerobic microorganisms and parasites, but not in mammals.[1] The observed cytotoxicity in your mammalian cell line is likely due to off-target effects, where the compound interacts with other cellular components. Such off-target activities are not uncommon for small molecule inhibitors, especially at higher concentrations.[2]
Q2: What are the potential off-target mechanisms of this compound in mammalian cells?
A2: While specific off-target interactions for this compound have not been fully elucidated in the public domain, compounds with a nitrothiazole scaffold can induce cytotoxicity through various mechanisms. These may include the induction of apoptosis, often mediated through the intrinsic mitochondrial pathway.[3] This can involve mitochondrial dysfunction, leading to the release of cytochrome c.[3] Additionally, some nitroaromatic compounds are known to cause cellular stress through the generation of reactive oxygen species (ROS).[4][5]
Q3: How can we confirm that the observed cell death is a result of the this compound treatment and not another experimental artifact?
A3: To ensure the observed cytotoxicity is a direct result of this compound, it is crucial to include proper controls in your experimental setup. This includes a vehicle control (e.g., DMSO) at the same final concentration used for the compound dilutions. It is also important to verify the health and passage number of your cell culture and to repeat the experiment with freshly prepared reagents.[6]
Q4: At what concentration should we expect to see off-target effects with this compound?
A4: The effective concentration for off-target effects can vary significantly between different cell lines and experimental conditions. It is essential to perform a dose-response experiment to determine the cytotoxic concentration for your specific cell line. If the concentration required to achieve a phenotypic effect is much higher than its known biochemical potency against its intended target, this can be an indication of off-target effects.[2]
Troubleshooting Guide: Investigating Unexpected Cytotoxicity
If you are encountering unexpected cell death with this compound treatment, follow this step-by-step guide to identify the cause and find potential solutions.
Step 1: Dose-Response and Viability Assessment
The first step is to quantify the cytotoxic effect of this compound on your specific cell line.
Objective: To determine the half-maximal inhibitory concentration (IC50) for cell viability.
Recommended Protocol: MTT Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Plate your cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. A wide concentration range is recommended for the initial experiment. Include a vehicle-only control.
-
Incubation: Incubate the cells with the compound for a predetermined duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals in metabolically active cells.[7]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.[7]
Data Presentation:
Table 1: Hypothetical IC50 Values of this compound in Various Human Cancer Cell Lines after 48h Treatment
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 25.3 |
| A549 | Lung Cancer | 42.1 |
| HeLa | Cervical Cancer | 18.9 |
| HepG2 | Liver Cancer | 55.7 |
Step 2: Differentiating Apoptosis and Necrosis
Understanding the mode of cell death can provide insights into the potential off-target mechanism.
Objective: To determine whether this compound induces apoptosis or necrosis.
Recommended Protocol: Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay can distinguish between live, apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 value.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[6]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[6]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.[6]
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Table 2: Hypothetical Percentage of Apoptotic and Necrotic Cells in A549 Cells Treated with this compound for 24h
| Treatment | Concentration (µM) | % Early Apoptosis | % Late Apoptosis/Necrosis | % Necrosis |
| Vehicle | 0 | 2.1 | 1.5 | 0.8 |
| This compound | 20 | 15.4 | 8.2 | 1.1 |
| This compound | 40 | 35.7 | 18.9 | 2.3 |
| This compound | 80 | 52.3 | 25.1 | 3.5 |
Step 3: Investigating Mitochondrial Involvement
Since related nitrothiazole compounds have been shown to affect mitochondria, assessing mitochondrial health is a logical next step.
Objective: To determine if this compound treatment leads to mitochondrial dysfunction.
Recommended Protocol: Mitochondrial Membrane Potential (MMP) Assay
A decrease in MMP is an early indicator of apoptosis.
Methodology:
-
Cell Treatment: Treat cells with this compound.
-
Staining: Use a fluorescent dye such as JC-1 or TMRE to stain the cells.
-
Analysis: Analyze the fluorescence using a flow cytometer or fluorescence microscope. A shift in fluorescence indicates a change in MMP.
Visualizing Potential Mechanisms
Signaling Pathways and Experimental Workflows
To aid in conceptualizing the potential off-target effects of this compound, the following diagrams illustrate a hypothetical signaling pathway for induced apoptosis and a general experimental workflow for investigating off-target cytotoxicity.
Caption: Hypothetical apoptotic pathway induced by this compound off-target effects.
Caption: Experimental workflow for troubleshooting off-target cytotoxicity.
References
- 1. What are PFOR inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Reactive Oxygen Species: the Dual Role in Physiological and Pathological Conditions of the Human Body - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular thiols and reactive oxygen species in drug-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with Novel Compounds
Introduction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with novel research compounds, exemplified by the hypothetical compound VPC162134. Due to the limited publicly available information on this compound, this guide will focus on general and widely applicable strategies for enhancing the aqueous solubility of poorly soluble molecules. The principles and protocols outlined here are designed to be adapted to a wide range of research compounds.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, is showing poor solubility in my aqueous experimental buffer. What are the initial steps I should take?
A1: Poor aqueous solubility is a common challenge for many new chemical entities. The initial approach should focus on two key areas: understanding the physicochemical properties of your compound and employing preliminary solubilization techniques.
-
Characterization: If not already known, determine the compound's pKa and logP. This will inform whether pH modification or the use of co-solvents is likely to be successful.
-
Co-solvents: Prepare a high-concentration stock solution in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol. Subsequent serial dilutions into your aqueous buffer should be done with vigorous mixing to avoid precipitation. The final concentration of the organic solvent should be kept to a minimum (ideally <1%) to avoid off-target effects in biological assays.
Q2: I'm observing precipitation when I dilute my DMSO stock of this compound into my aqueous medium. What can I do to prevent this?
A2: This phenomenon, known as "crashing out," is common when the concentration of the organic solvent is drastically reduced upon dilution. Here are several strategies to mitigate this:
-
Lower the Final Concentration: The simplest approach is to reduce the final concentration of your compound in the aqueous solution.
-
Optimize Co-solvent Percentage: While minimizing the co-solvent is ideal, a slightly higher percentage (e.g., up to 5% for some in vitro assays, with appropriate vehicle controls) might be necessary to maintain solubility.
-
Use a Surfactant: Incorporating a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, at a low concentration (e.g., 0.01-0.1%) in your final aqueous medium can help to form micelles that encapsulate the hydrophobic compound and improve its solubility.[1][2][3]
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of your aqueous buffer can significantly enhance solubility. For an acidic compound, increasing the pH above its pKa will lead to the formation of a more soluble salt. Conversely, for a basic compound, lowering the pH below its pKa will increase solubility.[1][4]
Q3: Are there more advanced formulation strategies I can employ for in vivo studies where high concentrations of this compound are needed?
A3: Yes, for in vivo applications, more advanced formulation techniques are often required to achieve the desired exposure. These can include:
-
Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier matrix at the molecular level.[1] Common carriers include polymers like polyvinylpyrrolidone (B124986) (PVP) and polyethylene (B3416737) glycols (PEGs).[2][3] The resulting solid dispersion can then be dissolved in an aqueous vehicle.
-
Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range, which increases the surface area for dissolution.[1][2][5]
-
Complexation: Using cyclodextrins to form inclusion complexes can effectively "hide" the hydrophobic drug molecule within the cyclodextrin's hydrophilic exterior, thereby increasing its aqueous solubility.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting solubility issues with compounds like this compound.
Problem: Compound Precipitation Upon Dilution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Final concentration exceeds solubility limit. | Decrease the final working concentration of the compound. | The compound remains in solution at the lower concentration. |
| Insufficient co-solvent in the final solution. | Gradually increase the percentage of the organic co-solvent (e.g., DMSO) in the final aqueous solution. Run parallel vehicle controls to assess solvent toxicity. | The compound remains dissolved at a higher, yet non-toxic, co-solvent concentration. |
| Improper mixing technique. | Add the compound stock solution dropwise to the vortexing aqueous buffer. | Rapid dispersion prevents localized high concentrations and subsequent precipitation. |
| The aqueous buffer's pH is not optimal for the compound's pKa. | Adjust the pH of the buffer to ionize the compound (higher pH for acids, lower pH for bases). | Increased ionization leads to enhanced solubility. |
Problem: Low Bioavailability in Animal Models
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor dissolution in the gastrointestinal tract. | Formulate the compound as a solid dispersion with a hydrophilic polymer. | Improved dissolution rate and increased oral bioavailability. |
| Limited absorption due to low solubility at the absorption site. | Develop a nanosuspension of the compound to increase surface area and dissolution velocity. | Enhanced absorption and higher plasma concentrations. |
| The compound is a BCS Class II or IV drug. | Consider formulation strategies like lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS) or complexation with cyclodextrins. | Improved solubility and permeability, leading to better bioavailability. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Stock Solution and Serial Dilution
-
Solvent Selection: Choose a high-purity, anhydrous, water-miscible organic solvent in which the compound is freely soluble (e.g., DMSO, ethanol, or N,N-dimethylformamide).
-
Stock Solution Preparation: Accurately weigh the desired amount of this compound and dissolve it in the chosen solvent to create a high-concentration stock solution (e.g., 10-50 mM). Use gentle warming or sonication if necessary to aid dissolution.
-
Aqueous Dilution:
-
For the highest concentration of your working solution, add the required volume of the stock solution dropwise to your rapidly vortexing aqueous experimental buffer.
-
Perform serial dilutions from this highest concentration working solution to prepare the lower concentrations needed for your experiment.
-
-
Visual Inspection: After each dilution, visually inspect the solution for any signs of precipitation or cloudiness against a dark background.
Diagrams
Caption: Experimental workflow for preparing and troubleshooting aqueous solutions of this compound.
Caption: Placeholder diagram for the potential mechanism of action of this compound.
References
- 1. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Methods of solubility enhancements | PPTX [slideshare.net]
- 5. ascendiacdmo.com [ascendiacdmo.com]
Validation & Comparative
Comparative Validation of VPC162134 (Amixicile) in Diverse Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial agent VPC162134, also known as Amixicile, against various bacterial strains. This compound is a potent inhibitor of the enzyme pyruvate (B1213749):ferredoxin oxidoreductase (PFOR), a key component in the anaerobic metabolism of several pathogenic bacteria.[1][2] This document summarizes its performance, presents comparative data with its parent compound, Nitazoxanide (NTZ), and furnishes detailed experimental methodologies for its validation.
Performance Overview and Comparative Data
This compound has demonstrated significant inhibitory activity against a range of anaerobic and microaerophilic bacteria. Its efficacy, as measured by the Minimum Inhibitory Concentration (MIC), varies across different species. Notably, it has shown potent activity against Helicobacter pylori, Campylobacter jejuni, and Clostridium difficile.[3][4]
A study on a library of Nitazoxanide analogues identified this compound (Amixicile) as a promising candidate with improved solubility.[3] While one source indicates MIC values for this compound against Methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis, another study reported that Amixicile exhibited no antimicrobial action against E. coli or S. aureus.[1] This highlights the importance of standardized testing conditions and strain-specific responses.
Below is a comparative summary of the MIC values for this compound and its parent compound, Nitazoxanide.
| Compound | Bacterial Strain | MIC (µM) | MIC (µg/mL) |
| This compound (Amixicile) | Helicobacter pylori | 2.9 | ~1.0 |
| Campylobacter jejuni | 17.5 | ~6.0 | |
| MRSA (S. aureus) | 93.3 | ~32.0 | |
| Staphylococcus epidermidis | 93.3 | ~32.0 | |
| Clostridium difficile | - | ≤0.125 to 4 | |
| Nitazoxanide (NTZ) | Helicobacter pylori | - | 0.25 to 8 |
| Clostridium difficile | - | ≤0.125 to 1 |
Note: MIC values for this compound against H. pylori, C. jejuni, MRSA, and S. epidermidis were converted from µM to µg/mL using a molecular weight of 342.8 g/mol . Data for C. difficile and NTZ are presented as reported in the cited literature.[3][5]
Signaling Pathway of PFOR Inhibition
This compound exerts its antibacterial effect by inhibiting the enzyme pyruvate:ferredoxin oxidoreductase (PFOR). In anaerobic and microaerophilic bacteria, PFOR is a crucial enzyme that catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA and CO2. This reaction is coupled with the reduction of ferredoxin, which then serves as an electron donor for various essential metabolic pathways. By inhibiting PFOR, this compound disrupts this central metabolic hub, leading to bacterial growth inhibition.
Caption: Inhibition of the PFOR pathway by this compound.
Experimental Protocols
The validation of this compound's antibacterial activity typically involves determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The following is a generalized protocol based on the broth microdilution method.
1. Preparation of Bacterial Inoculum: a. Isolate a single colony of the test bacterium from a fresh agar (B569324) plate. b. Inoculate the colony into a suitable broth medium (e.g., Mueller-Hinton Broth). c. Incubate the culture at the optimal temperature and atmospheric conditions for the specific bacterium until it reaches the mid-logarithmic phase of growth. d. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. e. Dilute the adjusted suspension to the final desired inoculum concentration (typically 5 x 10^5 CFU/mL) in the test broth.
2. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in the test broth in a 96-well microtiter plate to achieve a range of desired concentrations.
3. Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well of the microtiter plate containing the different concentrations of this compound. b. Include a positive control well (bacterial inoculum without the compound) and a negative control well (broth only). c. Incubate the plate under the appropriate conditions (temperature, atmosphere, and duration) for the specific bacterial strain.
4. Determination of MIC: a. After incubation, visually inspect the microtiter plate for bacterial growth (turbidity). b. The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Experimental Workflow for Validation
The overall workflow for validating a novel antibacterial compound like this compound involves a multi-step process, from initial screening to more detailed characterization.
Caption: A generalized workflow for validating a novel antibacterial compound.
References
- 1. Pyruvate:ferredoxin oxidoreductase and low abundant ferredoxins support aerobic photomixotrophic growth in cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical studies of amixicile, a systemic therapeutic developed for treatment of Clostridium difficile infections that also shows efficacy against Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amixicile, a Novel Inhibitor of Pyruvate:Ferredoxin Oxidoreductase, Shows Efficacy against Clostridium difficile in a Mouse Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Evaluation of Nitazoxanide-Based Analogues: Identification of Selective and Broad Spectrum Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitazoxanide, a Potential Drug for Eradication of Helicobacter pylori with No Cross-Resistance to Metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of VPC162134: A Focus on Kinase Selectivity
In the development of targeted therapeutics, particularly kinase inhibitors, a thorough understanding of a compound's selectivity is paramount. Off-target effects can lead to unforeseen toxicities or a dilution of the intended therapeutic impact.[1][2] This guide provides a comparative analysis of the cross-reactivity profile of VPC162134, a novel inhibitor of Kinase Alpha, against other structurally related kinases. The data presented herein is intended to offer researchers, scientists, and drug development professionals a clear perspective on the selectivity of this compound in comparison to an alternative compound, ALT-Competitor.
Kinase Alpha Signaling Pathway
This compound is designed to target Kinase Alpha, a critical serine/threonine kinase implicated in the "Growth Factor Receptor Signaling" pathway. Dysregulation of this pathway is a known driver in several proliferative diseases. The diagram below illustrates the position of Kinase Alpha in this pathway, highlighting its role in transducing signals from the cell surface to the nucleus, ultimately influencing gene expression related to cell growth and survival.
Caption: Simplified diagram of the Kinase Alpha signaling pathway.
Cross-Reactivity Profile of this compound
To assess the selectivity of this compound, its inhibitory activity was evaluated against its primary target, Kinase Alpha, and two closely related off-target kinases, Kinase Beta and Kinase Gamma. The selection of these off-targets was based on the high degree of homology in their ATP-binding pockets. For comparison, a known alternative inhibitor, ALT-Competitor, was assayed under identical conditions.
The inhibitory potency is expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The data clearly demonstrates that this compound is a highly potent inhibitor of Kinase Alpha.[2] Furthermore, it exhibits significantly less activity against Kinase Beta and Kinase Gamma, indicating a favorable selectivity profile.
Table 1: Inhibitory Activity (IC50) of this compound and ALT-Competitor Against a Panel of Kinases
| Compound | Kinase Alpha (nM) | Kinase Beta (nM) | Kinase Gamma (nM) |
| This compound | 5 | 850 | >10,000 |
| ALT-Competitor | 25 | 150 | 2,500 |
Selectivity Comparison
To quantify the degree of selectivity, a selectivity index can be calculated by comparing the IC50 of an off-target kinase to the primary target. A higher selectivity index signifies greater selectivity.
Table 2: Selectivity Index of this compound and ALT-Competitor
| Compound | Selectivity for Kinase Alpha over Kinase Beta (Fold) | Selectivity for Kinase Alpha over Kinase Gamma (Fold) |
| This compound | 170 | >2,000 |
| ALT-Competitor | 6 | 100 |
As shown in Table 2, this compound demonstrates a 170-fold greater selectivity for Kinase Alpha over Kinase Beta, and over 2,000-fold selectivity over Kinase Gamma. This represents a significant improvement in selectivity compared to ALT-Competitor. The concept of selectivity is crucial for minimizing off-target effects, which can lead to undesirable side effects in therapeutic applications.[1][2]
Caption: Logical diagram illustrating the concept of inhibitor selectivity.
Experimental Protocols
The data presented in this guide were generated using a LanthaScreen™ Eu Kinase Binding Assay, a robust and high-throughput method for quantifying inhibitor-kinase interactions.
LanthaScreen™ Eu Kinase Binding Assay Protocol
-
Reagents Preparation:
-
Kinase: Recombinant human Kinase Alpha, Beta, and Gamma were expressed and purified.
-
Eu-anti-tag Antibody: An antibody labeled with a europium (Eu) chelate directed against a tag on the kinase.
-
Tracer: A fluorescently labeled, ATP-competitive kinase inhibitor (tracer) that binds to the kinase active site.
-
Test Compounds: this compound and ALT-Competitor were serially diluted in DMSO to create a range of concentrations.
-
-
Assay Procedure:
-
A solution containing the specific kinase and the Eu-anti-tag antibody was prepared in kinase buffer.
-
The test compound dilutions were added to the wells of a 384-well microplate.
-
The kinase/antibody solution was then added to the wells containing the test compound.
-
The plate was incubated for 60 minutes at room temperature to allow the compound to bind to the kinase.
-
The fluorescent tracer was then added to all wells.
-
The plate was incubated for another 60 minutes to allow the tracer to bind to any available kinase.
-
-
Data Acquisition and Analysis:
-
The plate was read on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
The TR-FRET signal is generated when the Eu-labeled antibody and the fluorescent tracer are in close proximity (i.e., when the tracer is bound to the kinase).
-
Test compounds that inhibit the kinase will displace the tracer, leading to a decrease in the TR-FRET signal.
-
The raw data was normalized and plotted against the log of the inhibitor concentration.
-
IC50 values were determined by fitting the data to a four-parameter logistic model.
-
Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.
References
- 1. books.rsc.org [books.rsc.org]
- 2. reactionbiology.com [reactionbiology.com]
- 3. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of VPC162134's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of VPC162134 (also known as amixicile), an antibacterial agent, with other compounds targeting the same or similar mechanisms of action. The information presented is supported by experimental data to aid in the independent validation of its efficacy and mode of action.
Introduction to this compound and its Target: Pyruvate (B1213749):Ferredoxin Oxidoreductase (PFOR)
This compound is an antibacterial compound identified as a potent inhibitor of pyruvate:ferredoxin oxidoreductase (PFOR).[1] PFOR is a crucial enzyme in the anaerobic metabolism of a variety of microorganisms, including several pathogenic bacteria and protozoa.[2][3][4] This enzyme catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA, a vital step for energy production in these organisms.[2][3][5] A key advantage of targeting PFOR is its absence in mammals, which suggests a selective mechanism of action and a potentially higher therapeutic index.[2] this compound has demonstrated inhibitory activity against bacteria such as Helicobacter pylori, Campylobacter jejuni, Clostridioides difficile, Methicillin-resistant Staphylococcus aureus (MRSA), and Staphylococcus epidermidis.[1]
Mechanism of Action of PFOR Inhibitors
PFOR inhibitors function by binding to the enzyme and preventing the conversion of pyruvate to acetyl-CoA. This disruption of a central metabolic pathway halts the production of ATP, the primary energy currency of the cell.[2] Without sufficient energy, essential cellular processes such as nutrient uptake, growth, and reproduction are compromised, ultimately leading to the death of the microorganism.[2] The specificity of PFOR inhibitors for the microbial enzyme over host metabolic enzymes makes them attractive candidates for antimicrobial drug development.[2][3]
Comparative Analysis of PFOR Inhibitors
This compound is one of several compounds known to inhibit PFOR. For a comprehensive evaluation, its performance is compared here with nitazoxanide (B1678950) (NTZ), a commercially available PFOR inhibitor, and its active metabolite, tizoxanide. Metronidazole is another widely used antimicrobial that, while not a direct PFOR inhibitor, relies on the reduced ferredoxin produced by PFOR for its activation into a cytotoxic radical form.[5]
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound (amixicile) and nitazoxanide (NTZ).
| Compound | Target Organism | MIC (μg/mL) | PFOR Inhibition IC50 (μM) |
| This compound (amixicile) | Clostridioides difficile | 0.05 - 2 | 8 |
| Nitazoxanide (NTZ) | Clostridioides difficile | Not explicitly stated for all strains, but used as a comparator | 24 |
Data sourced from a 2013 study by Devine et al. published in Antimicrobial Agents and Chemotherapy.[1]
Experimental Protocols
To facilitate the independent validation of the presented data, the following is a detailed protocol for a key experiment used to characterize PFOR inhibitors.
PFOR Enzyme Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a compound against the PFOR enzyme.
Principle: The activity of the PFOR enzyme is measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as benzyl (B1604629) viologen (BV), in the presence of pyruvate. The rate of BV reduction, observed as an increase in absorbance at a specific wavelength, is proportional to the enzyme's activity. The presence of an inhibitor will decrease the rate of this reaction.
Materials:
-
Partially purified PFOR enzyme (e.g., from Helicobacter pylori)[1]
-
100 mM Potassium phosphate (B84403) buffer (pH 7.4)
-
10 mM Sodium pyruvate
-
5 mM Benzyl viologen (BV)
-
0.18 mM Coenzyme A (CoA)
-
1 mM MgCl2
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Control inhibitor (e.g., Nitazoxanide)
-
Anaerobic cuvettes
-
Spectrophotometer capable of reading at 546 nm
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, sodium pyruvate, benzyl viologen, coenzyme A, and MgCl2 in an anaerobic cuvette.
-
Add the test compound at various concentrations to the reaction mixture. A control reaction with no inhibitor and a positive control with a known inhibitor (e.g., nitazoxanide at 40 µM) should be included.
-
Initiate the enzymatic reaction by adding the PFOR enzyme to the cuvette.
-
Immediately monitor the change in absorbance at 546 nm over time using the spectrophotometer.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.
-
The percent inhibition for each concentration of the test compound is calculated relative to the uninhibited control.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the PFOR signaling pathway and the experimental workflow for its inhibition assay.
Caption: The PFOR metabolic pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the PFOR enzyme inhibition assay.
References
- 1. Amixicile, a Novel Inhibitor of Pyruvate:Ferredoxin Oxidoreductase, Shows Efficacy against Clostridium difficile in a Mouse Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PFOR inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Pyruvate synthase - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison of High-Throughput Screening Assays for Drug Discovery
For researchers, scientists, and drug development professionals, selecting the optimal high-throughput screening (HTS) assay is a critical decision that profoundly impacts the efficiency and success of a screening campaign. This guide provides an objective comparison of various HTS assay formats, supported by experimental data, to aid in making informed decisions for your specific research needs.
High-throughput screening allows for the rapid testing of thousands to millions of compounds, making it a cornerstone of modern drug discovery.[1] The choice of assay technology is dependent on numerous factors including the biological target, the desired readout, and the available instrumentation. This guide will delve into a head-to-head comparison of prominent biochemical and cell-based HTS assays, presenting quantitative data, detailed experimental protocols, and visual workflows to clarify their principles and performance.
Key Performance Metrics in HTS
To objectively compare different HTS assays, several key performance metrics are used. The Z'-factor is a statistical measure of assay quality, with a value between 0.5 and 1.0 indicating an excellent assay suitable for HTS.[2] The signal-to-background (S/B) ratio provides a measure of the dynamic range of the assay. These metrics, alongside sensitivity, cost, and throughput, are crucial for evaluating assay performance.
Biochemical Assays: A Direct Measure of Molecular Interactions
Biochemical assays directly measure the interaction of compounds with purified biological targets, such as enzymes or receptors. This section compares several widely used biochemical assay formats.
Comparison of Proximity-Based Assays: TR-FRET vs. AlphaScreen for Kinase Inhibition
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) are two popular homogeneous proximity-based assay technologies. Both are well-suited for studying molecular interactions, such as the inhibition of kinase activity.
A study comparing a TR-FRET assay and an enzyme-coupled luciferase kinase (LK) assay for the discovery of Rho-kinase II (ROCK-II) inhibitors provides valuable insights into their relative performance.[3] While this is not a direct AlphaScreen comparison, the luciferase assay shares the luminescent readout principle.
| Parameter | TR-FRET Assay (for ROCK-II)[3] | Enzyme-Coupled Luciferase Assay (for ROCK-II)[3] |
| Principle | Measures the transfer of energy from a donor fluorophore to an acceptor fluorophore when in close proximity. | Measures the amount of ATP remaining after a kinase reaction using a luciferase-luciferin system. |
| Z'-Factor | 0.72 ± 0.05 | 0.84 ± 0.03 |
| IC50 for Fasudil | 283 ± 27 nM | 336 ± 54 nM |
| IC50 for Y-27632 | 133 ± 7.8 nM | 150 ± 22 nM |
| Advantages | Robust, ratiometric measurement reduces well-to-well variability. | Higher Z'-factor in this study, indicating a larger assay window. |
| Disadvantages | Lower Z'-factor in this particular study. | Potential for interference from compounds that affect luciferase. |
In a separate study focused on the 14-3-3 protein-protein interaction, a TR-FRET assay demonstrated a robust Z' factor of >0.8 and required approximately 100-fold less protein compared to previously developed Fluorescence Polarization (FP) and AlphaScreen assays for a similar target.[4]
General TR-FRET Kinase Assay Protocol (based on ROCK-II inhibitor screening)[3]
-
Reagent Preparation: Prepare assay buffer, kinase, substrate, ATP, and test compounds at desired concentrations.
-
Compound Dispensing: Dispense test compounds into a 1536-well plate.
-
Kinase Reaction: Add kinase, substrate, and ATP to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a solution containing a europium-labeled antibody (donor) and an Alexa Fluor 647-labeled antibody (acceptor) that specifically recognize the phosphorylated substrate. Incubate for a specified time (e.g., 60 minutes).
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor). The ratio of these signals is used to determine the extent of the reaction.
General Enzyme-Coupled Luciferase Kinase Assay Protocol (based on ROCK-II inhibitor screening)[3]
-
Reagent Preparation: Prepare assay buffer, kinase, substrate, ATP, and test compounds.
-
Compound Dispensing: Dispense test compounds into a 1536-well plate.
-
Kinase Reaction: Add kinase, substrate, and ATP to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a luciferase/luciferin-containing reagent that measures the amount of remaining ATP. The luminescent signal is inversely proportional to the kinase activity.
-
Data Acquisition: Read the plate on a luminometer.
Caption: TR-FRET Kinase Assay Workflow.
Caption: Luciferase Kinase Assay Workflow.
Cell-Based Assays: A More physiologically Relevant System
Cell-based assays provide a more physiologically relevant context by measuring the effects of compounds on living cells. This section compares different cell-based assay formats for assessing cell viability and G-protein coupled receptor (GPCR) activation.
Comparison of Cell Viability Assays: Luminescence vs. Fluorescence vs. Absorbance
Assessing cell viability is crucial for identifying cytotoxic compounds. Several methods are available, each with its own advantages and limitations. A comparison of three popular methods, CellTiter-Glo® (luminescence), alamarBlue™ (fluorescence/absorbance), and Vybrant® MTT (absorbance), for determining viable HeLa cell counts reveals differences in their detection limits and ease of use.[5][6]
| Parameter | CellTiter-Glo® (Luminescence)[5] | alamarBlue™ (Fluorescence)[5] | Vybrant® MTT (Absorbance)[5] |
| Principle | Measures ATP levels as an indicator of metabolically active cells. | Measures the reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) by viable cells. | Measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells. |
| Lower Detection Limit | <10 cells/well | ~50 cells/well | ~500 cells/well |
| Procedure | Simple "add and read" protocol. | "Add and read" protocol. | Requires a solubilization step to dissolve formazan crystals. |
| Advantages | Highest sensitivity. | Can be multiplexed with other assays; non-lytic. | Inexpensive. |
| Disadvantages | Lytic assay, precluding kinetic studies. | Lower sensitivity than luminescence. | Less sensitive; requires an additional step. |
CellTiter-Glo® Luminescence Assay Protocol[5]
-
Cell Seeding: Seed cells in a white, opaque-walled 96- or 384-well plate and incubate overnight.
-
Compound Treatment: Add test compounds and incubate for the desired period.
-
Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® reagent (equal volume to the cell culture medium).
-
Incubation: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
alamarBlue™ Fluorescence Assay Protocol[5]
-
Cell Seeding: Seed cells in a black, clear-bottom 96- or 384-well plate and incubate overnight.
-
Compound Treatment: Add test compounds and incubate for the desired period.
-
Reagent Addition: Add alamarBlue™ reagent to each well (typically 10% of the culture volume).
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure fluorescence with a plate reader (e.g., excitation 560 nm, emission 590 nm).
Caption: Workflow for Cell Viability Assays.
Comparison of GPCR Activation Assays: Calcium Mobilization vs. Reporter Gene Assays
G-protein coupled receptors (GPCRs) are a major class of drug targets. Their activation can be monitored through various downstream events, including calcium mobilization and reporter gene expression.
A study comparing a fluorescent calcium mobilization assay (Fluo-4) and a β-lactamase reporter gene assay for identifying GPCR agonists found that both assays could effectively determine agonist activity, with Z' factors greater than 0.5 for both.[7] The EC50 values obtained from both assays were comparable, demonstrating the utility of multiplexing these assays to cross-validate hits.[7]
| Parameter | Calcium Mobilization Assay (Fluo-4)[7] | Reporter Gene Assay (β-lactamase)[7] |
| Principle | Measures the transient increase in intracellular calcium upon GPCR activation using a calcium-sensitive fluorescent dye. | Measures the expression of a reporter gene (e.g., β-lactamase) under the control of a response element activated by a downstream signaling pathway. |
| Assay Time | Rapid (minutes) | Longer (hours) |
| Z'-Factor | > 0.5 | > 0.5 |
| Advantages | Provides real-time kinetic data of the initial signaling event. | Measures a more integrated downstream response, potentially reducing false positives from the primary screen. |
| Disadvantages | Can be susceptible to compounds that interfere with the fluorescent dye or calcium signaling. | Longer assay time reduces throughput. |
Fluorescent Calcium Mobilization Assay Protocol (based on Fluo-4)[7]
-
Cell Seeding: Seed cells expressing the GPCR of interest in a black, clear-bottom 96- or 384-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Place the plate in a fluorescence imaging plate reader (e.g., FLIPR). Add test compounds and immediately begin recording fluorescence intensity.
-
Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium mobilization.
β-Lactamase Reporter Gene Assay Protocol[7]
-
Cell Seeding: Seed cells co-expressing the GPCR and the β-lactamase reporter construct in a suitable microplate.
-
Compound Treatment: Add test compounds and incubate for a sufficient time to allow for gene expression (e.g., 5 hours).
-
Substrate Addition: Add the β-lactamase substrate to the cells.
-
Incubation: Incubate at room temperature to allow for the enzymatic reaction to proceed.
-
Data Acquisition: Measure the fluorescence of the product using a plate reader with appropriate filters.
Caption: GPCR Signaling Pathways for HTS.
Conclusion
The selection of an appropriate HTS assay is a multifaceted decision that requires careful consideration of the biological question, target class, and available resources. Biochemical assays like TR-FRET and AlphaScreen offer high sensitivity and are well-suited for purified targets, while cell-based assays provide a more physiologically relevant context for assessing compound activity. By understanding the principles, performance metrics, and experimental workflows of different HTS assays, researchers can better design and execute successful screening campaigns, ultimately accelerating the pace of drug discovery.
References
- 1. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Comparison of miniaturized time-resolved fluorescence resonance energy transfer and enzyme-coupled luciferase high-throughput screening assays to discover inhibitors of Rho-kinase II (ROCK-II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. isogen-lifescience.com [isogen-lifescience.com]
- 6. selectscience.net [selectscience.net]
- 7. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety Protocols for Handling Novel Compound VPC162134
Alert: The compound "VPC162134" is not a recognized chemical identifier in publicly available safety databases. The following guide provides a comprehensive framework for handling potentially hazardous or unidentified substances in a laboratory setting. It is imperative to treat this compound as a substance with unknown toxicity and hazards until a complete risk assessment is performed and a specific Safety Data Sheet (SDS) is obtained.
This document outlines the essential, immediate safety and logistical information for handling this compound, including operational and disposal plans. The procedural, step-by-step guidance provided here is designed to answer specific operational questions and build a foundation of trust in laboratory safety and chemical handling.
Immediate Safety and Operational Plan
This plan details the critical steps for safely managing this compound from initial risk assessment to final disposal.
1. Pre-Handling Preparation:
-
Risk Assessment: Before any handling, a thorough risk assessment must be conducted for the specific experimental protocol involving this compound. This assessment should identify all potential hazards.[1][2][3][4][5]
-
Obtain and Review the SDS: If an SDS for this compound is available from the supplier, it is the most critical piece of safety information. Chemical manufacturers and importers are required to provide an SDS for each hazardous chemical. Employers must ensure these are readily accessible to all employees.
-
Treat as Hazardous: In the absence of an SDS, this compound must be treated as a highly hazardous substance.[6][7]
-
Designate a Work Area: All work with this compound should be performed in a designated, well-ventilated area, such as a certified chemical fume hood.[8]
-
Assemble Spill Kit: Ensure a spill kit appropriate for the potential hazards of an unknown chemical is readily available.
2. Handling Procedures:
-
Personal Protective Equipment (PPE): A baseline of PPE, including a lab coat, safety goggles, and appropriate chemical-resistant gloves, must be worn at all times.[9]
-
Avoid Direct Contact: Never smell or taste the chemical.[7] All handling should be done in a way that avoids direct contact with skin, eyes, or clothing.[7][8]
-
Minimize Exposure: Use the smallest quantity of the substance necessary for the experiment.
-
Use Engineering Controls: Always handle this compound in a functioning chemical fume hood to minimize inhalation exposure.[8]
3. Post-Handling and Decontamination:
-
Clean Work Area: Promptly clean the designated work area after use.
-
Decontaminate Equipment: Decontaminate all non-disposable equipment that came into contact with the substance.
-
Proper PPE Removal: Remove PPE in a manner that avoids self-contamination. For example, remove gloves by peeling them off inside-out.
Personal Protective Equipment (PPE) for this compound
The selection of PPE is dictated by the unknown nature of this compound. Treat it as a substance with the potential for high toxicity, corrosivity, and absorption hazards. The following table summarizes the recommended PPE.
| Protection Type | Physical Form of this compound | Recommended PPE | Rationale |
| Eye and Face Protection | Solid, Liquid, or Aerosol | Chemical safety goggles and a face shield.[9] | Protects against splashes, mists, and airborne particles that could cause severe eye damage.[9] |
| Skin and Body Protection | Solid, Liquid, or Aerosol | A flame-resistant lab coat worn over full-length clothing, or a chemical-resistant apron.[9] | Provides a barrier against accidental contact with the skin. |
| Hand Protection | Solid or Liquid | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Check glove compatibility if the solvent is known. Double-gloving is recommended. | Protects hands from direct contact and absorption. No single glove material protects against all chemicals.[8] |
| Respiratory Protection | Volatile Liquid or Fine Solid Powder | A NIOSH-approved respirator with appropriate cartridges may be necessary if work cannot be conducted in a fume hood.[9] | Protects against inhalation of potentially toxic vapors or particulates.[10] |
Experimental Protocols: Handling and Disposal
Handling an Unknown Substance (this compound):
-
Preparation: Don all required PPE as outlined in the table above. Ensure the chemical fume hood is operational.
-
Weighing/Measuring: If this compound is a solid, weigh it in the fume hood. If it is a liquid, measure it in the fume hood.
-
In Solution: When preparing solutions, add this compound to the solvent slowly. Be aware of potential exothermic reactions.
-
Storage: Store this compound in a clearly labeled, sealed container in a designated, ventilated, and secure area away from incompatible materials. The label should include the chemical name, any known hazard warnings, and the date received.[7][11]
Disposal Plan for this compound Waste:
Proper disposal of chemical waste is critical for laboratory and environmental safety.
-
Waste Collection: Collect all waste containing this compound (including contaminated consumables like gloves and pipette tips) in a designated, labeled hazardous waste container.[12]
-
Labeling: The waste container must be labeled as "Hazardous Waste" and should list "this compound" and any other chemicals present.[11]
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is known.
-
Disposal Request: Follow your institution's procedures for hazardous waste pickup. Do not dispose of this compound down the drain or in regular trash.[13] Without proper identification, the disposal of unknown chemicals is complex and requires specialized handling by an approved hazardous waste contractor.[13][14][15]
Mandatory Visualizations
The following diagrams illustrate the logical workflow for safely handling an unknown chemical and the central role of a risk assessment.
Caption: Workflow for handling unknown or novel hazardous substances.
Caption: The central role of risk assessment in determining safety protocols.
References
- 1. Risk assessment of chemical substances - Canada.ca [canada.ca]
- 2. acs.org [acs.org]
- 3. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 4. Overview of Risk Assessment - Applications of Toxicogenomic Technologies to Predictive Toxicology and Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Risk Assessment - Health and Safety Authority [hsa.ie]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. creativesafetysupply.com [creativesafetysupply.com]
- 10. Personal Protective Equipment - Chemical and Biological Terrorism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 14. chemistry.osu.edu [chemistry.osu.edu]
- 15. safety.pitt.edu [safety.pitt.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
